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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: A Technical Guide

Executive Summary Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Characterized by a 4,5-dihydrooxazole (oxazoline) core, this compound features two distinct, orthogonal reactive sites: a methylthio ether at the C2 position and a methyl ester at the C4 position. As a structural scaffold, it allows researchers to rapidly generate library diversity. The C2 position acts as an electrophilic hub for nucleophilic aromatic-like substitution (SNAr), while the C4 ester provides a reliable handle for functional group interconversion. This whitepaper details the structural properties, mechanistic synthesis, and self-validating protocols required to master the manipulation of this compound.

Structural Analysis and Physicochemical Profiling

Understanding the physicochemical baseline of the molecule is critical for predicting its behavior in various solvent systems and reaction conditions. The oxazoline ring imposes a rigid, planar geometry around the N=C–S system, which significantly influences its reactivity profile.

PropertyValue / Description
Chemical Name Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
CAS Registry Number 119843-84-4
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
Core Scaffold 4,5-dihydrooxazole (Oxazoline)
Key Functional Groups Methylthio ether (C2), Methyl ester (C4), Cyclic Imine
Predicted State at RT Low-melting solid or viscous oil

Mechanistic Pathways: Synthesis and Derivatization

The synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a textbook example of leveraging Hard-Soft Acid-Base (HSAB) theory to achieve regioselectivity.

The Synthetic Workflow

The most robust synthetic route begins with the cyclization of an amino acid derivative, specifically L-serine methyl ester, with carbon disulfide (CS₂) under basic conditions. This yields the intermediate methyl 2-thioxooxazolidine-4-carboxylate[2]. The critical step is the subsequent S-methylation. By treating the intermediate with methyl iodide (MeI) and a mild base, the target compound is formed[2].

Causality in Reagent Selection: The intermediate exists in a tautomeric equilibrium between the thione (C=S) and thiol (C–SH) forms. Potassium carbonate (K₂CO₃) is a thermodynamically ideal base for this step: it is strong enough to deprotonate the thiol (pKa ~10) but not aggressive enough to hydrolyze the C4 methyl ester. Furthermore, the resulting thiolate is a "soft" nucleophile. Methyl iodide, a "soft" electrophile, reacts near-instantaneously with the thiolate, bypassing any potential N-alkylation (nitrogen being a "harder" nucleophile).

Synthesis A L-Serine Methyl Ester (Starting Material) B CS2, Base (Cyclization) A->B C Methyl 2-thioxooxazolidine-4-carboxylate (Intermediate) B->C -H2O, -H2S D Methyl Iodide (MeI) (S-Methylation) C->D E Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (Target) D->E +MeI, K2CO3

Workflow for the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Reactivity Profile

Once synthesized, the compound serves as a bifurcated synthetic hub:

  • C2 Nucleophilic Substitution: The methylthio group is an exceptional leaving group. The weak C–S bond and the ability of the oxazoline nitrogen to stabilize the transition state allow for rapid displacement by primary and secondary amines, yielding 2-amino-oxazoline derivatives[3]. This is a staple reaction in the development of agrochemicals and pharmaceuticals[4].

  • C4 Ester Derivatization: The methyl ester can be selectively reduced to an alcohol using NaBH₄ or hydrolyzed to a carboxylic acid using aqueous LiOH, without disturbing the C2 methylthio ether, provided the temperature is strictly controlled.

Reactivity Core Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Nuc Nucleophilic Amines Core->Nuc C2 Attack Red Reducing Agents Core->Red C4 Attack Hyd Aqueous Base Core->Hyd C4 Attack Prod1 2-Amino-oxazolines (C2 Substitution) Nuc->Prod1 -MeSH Prod2 Oxazoline-4-methanol (Ester Reduction) Red->Prod2 Reduction Prod3 Oxazoline-4-carboxylic acid (Ester Hydrolysis) Hyd->Prod3 Hydrolysis

Key reactivity pathways for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Experimental Protocol: Self-Validating S-Methylation Workflow

To ensure reproducibility and scientific integrity, the following protocol for the S-methylation step is designed as a self-validating system. Every phase includes observable metrics to confirm reaction trajectory.

Objective: Conversion of methyl 2-thioxooxazolidine-4-carboxylate to methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Step-by-Step Methodology:

  • Initiation (Substrate Dissolution):

    • Action: Suspend methyl 2-thioxooxazolidine-4-carboxylate (1.0 equiv, 10 mmol) in anhydrous acetone (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Action: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15 mmol).

    • Causality: Acetone is chosen as a polar aprotic solvent to maximize the solubility of the electrophile and enhance the nucleophilicity of the generated thiolate without participating in hydrogen bonding.

    • Validation Checkpoint 1: The suspension will turn slightly yellow within 10-15 minutes, visually confirming the deprotonation and formation of the thiolate anion.

  • Reaction Execution (Electrophile Addition):

    • Action: Cool the mixture to 0 °C using an ice-water bath.

    • Action: Add Methyl Iodide (MeI, 1.2 equiv, 12 mmol) dropwise over 5 minutes.

    • Causality: Cooling to 0 °C suppresses any potential exothermic runaway and prevents the highly volatile MeI (boiling point 42 °C) from escaping the reaction matrix.

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • In-Process Validation (TLC Monitoring):

    • Action: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system.

    • Validation Checkpoint 2: The starting material (Rf ~0.3, stains intensely with KMnO₄ due to the C=S bond) should be completely consumed. A new, higher-running spot (Rf ~0.6, UV active) will appear, confirming the installation of the lipophilic methylthio ether and the loss of the polar N–H bond.

  • Quench & Extraction (Mass Balance):

    • Action: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (KI and unreacted K₂CO₃). Wash the filter cake with excess acetone.

    • Action: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

    • Causality: The aqueous wash removes any residual water-soluble impurities, while the target compound partitions cleanly into the organic layer.

    • Action: Extract the aqueous layer once more with Ethyl Acetate (25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Action: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:Ethyl Acetate).

    • Validation Checkpoint 3: The purified product should be isolated as a pale yellow to colorless oil or low-melting solid. Expected yield: 85-92%.

References

  • Title: Methyl 2-(methylthio)
  • Source: Nottingham Trent University (NTU)
  • Title: Synthesis of New 2-Amino-5-hydroxymethyl-2-thiazolines Source: ResearchGate URL
  • Title: 4,4-dimethyl-2-(methylthio)

Sources

Exploratory

1H NMR and 13C NMR spectral data for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Executive Summary This technical guide provides a comprehensive analysis and prediction of the ¹H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. As direct experimental data for this specific molecule is not widely published, this document leverages established NMR principles and spectral data from structurally analogous compounds to construct a detailed, predictive interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the molecule's structural features as revealed by modern NMR spectroscopy. We will delve into the rationale behind chemical shift predictions, explore expected spin-spin coupling, and provide a robust experimental protocol for acquiring and validating the spectral data.

Introduction to the Target Molecule and NMR

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a substituted heterocyclic compound featuring a dihydrooxazole ring. This core structure is significant in synthetic chemistry, often used as a chiral auxiliary or as a precursor to amino alcohols. The molecule contains several key functional groups: a methylthioether at the 2-position, a methyl ester at the 4-position, and a chiral center at the C4 carbon.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of such molecular structures.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This guide will serve as a foundational reference for interpreting the NMR data of this specific oxazoline derivative.

Molecular Structure and Key Features

To accurately predict the NMR spectrum, a clear understanding of the molecule's structure and the electronic influence of its substituents is paramount.

Caption: Structure of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate with proton labels.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The chirality at the C4 position renders the two protons on C5 (Hₑ and Hբ) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to the other and to the proton on C4.

¹H NMR Prediction (400 MHz, CDCl₃):

  • Signal (a) - S-CH₃: Predicted around δ 2.4 - 2.6 ppm . This will be a sharp singlet integrating to 3H . The methyl group is attached to a sulfur atom, which is less electronegative than oxygen, resulting in a chemical shift further upfield compared to an O-methyl group.[2]

  • Signal (c) - O-CH₃: Predicted around δ 3.7 - 3.9 ppm . This will be a sharp singlet integrating to 3H . The protons of this methyl ester are deshielded by the adjacent oxygen atom.[3]

  • Signal (d) - H-4: Predicted around δ 4.5 - 4.8 ppm . This signal corresponds to the methine proton on the chiral center. It will appear as a multiplet , often a triplet of doublets (td) or a doublet of doublets (dd) , integrating to 1H . Its downfield shift is due to the deshielding effects of the adjacent nitrogen, the ester group, and the ring oxygen. It will be coupled to the two diastereotopic protons on C5.

  • Signals (e, f) - H-5: Predicted in the range of δ 4.2 - 4.6 ppm . These two diastereotopic protons on the C5 methylene group will appear as two separate multiplets , each integrating to 1H . They will exhibit geminal coupling to each other and vicinal coupling to the H-4 proton, resulting in complex splitting patterns, likely two doublets of doublets (dd) . Their chemical shifts are influenced by the adjacent nitrogen atom.[4][5]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

¹³C NMR Prediction (100 MHz, CDCl₃):

  • S-CH₃: Predicted around δ 14 - 18 ppm . This upfield signal is characteristic of a methyl group attached to a sulfur atom.[2]

  • O-CH₃: Predicted around δ 52 - 54 ppm . This signal is typical for the methyl carbon of a methyl ester.[6]

  • C5: Predicted around δ 54 - 56 ppm . This methylene carbon is part of the oxazoline ring and is attached to the nitrogen atom.[4]

  • C4: Predicted around δ 68 - 72 ppm . This methine carbon is significantly deshielded due to its attachment to both the ring oxygen and the electron-withdrawing carboxylate group.[4]

  • C2: Predicted around δ 163 - 166 ppm . This carbon is part of an imino-thioether functionality (N=C-S) and is expected to be significantly downfield.[4]

  • C=O (Ester): Predicted around δ 170 - 174 ppm . This is the characteristic chemical shift for a carbonyl carbon in an ester functional group.[6][7]

Tabulated Summary of Predicted Spectral Data

For clarity and quick reference, the predicted NMR data are summarized in the tables below.

Table 1: Predicted ¹H NMR Data

Label Assignment Predicted δ (ppm) Multiplicity Integration
(a) S-CH 2.4 - 2.6 Singlet (s) 3H
(c) O-CH 3.7 - 3.9 Singlet (s) 3H
(e, f) CH ₂ (C5) 4.2 - 4.6 2 x Multiplet (m) 2H

| (d) | CH (C4) | 4.5 - 4.8 | Multiplet (m) | 1H |

Table 2: Predicted ¹³C NMR Data

Assignment Predicted δ (ppm)
S-C H₃ 14 - 18
O-C H₃ 52 - 54
C 5 54 - 56
C 4 68 - 72
C 2 163 - 166

| C =O | 170 - 174 |

Experimental Protocol for NMR Data Acquisition

To validate the predictions outlined in this guide, a standardized experimental procedure is essential. The following protocol describes a self-validating system for acquiring high-quality NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard Addition (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for precise chemical shift calibration (δ = 0.00 ppm). Most modern deuterated solvents contain TMS.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps for acquiring and processing the data.

A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Load Sample & Lock Spectrometer (Lock on Deuterium Signal) A->B C Shim Magnetic Field (Optimize Homogeneity) B->C D Acquire ¹H Spectrum (16-32 scans) C->D F Acquire 2D COSY Spectrum (Confirm H-H Connectivity) C->F Advanced 2D Analysis E Acquire ¹³C Spectrum (1024-4096 scans) D->E Standard 1D Analysis H Process Data (Fourier Transform, Phasing, Baseline Correction) E->H G Acquire 2D HSQC/HMQC Spectrum (Correlate H-C Bonds) F->G G->H I Analyze & Assign Spectra (Compare with Predictions) H->I

Caption: Workflow for NMR Data Acquisition and Analysis.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: ≥ 400 MHz

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16 to 32

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Spectrometer Frequency: ≥ 100 MHz

    • Pulse Angle: 45 degrees

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 to 4096 (or more, depending on sample concentration)

Structural Confirmation with 2D NMR

While 1D NMR provides foundational data, 2D NMR techniques are crucial for definitively assigning signals and confirming the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to confirm the coupling between H-4 and the two H-5 protons, validating their connectivity within the oxazoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It provides an unambiguous link between each proton signal and the carbon it is attached to. For instance, it would definitively connect the signal at δ 4.5-4.8 ppm (H-4) to the carbon signal at δ 68-72 ppm (C4).

Conclusion

The predicted ¹H and ¹³C NMR spectra of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate present a set of distinct and interpretable signals that are highly characteristic of its structure. The key diagnostic features include the diastereotopic protons of the C5 methylene group, the downfield methine proton at the C4 chiral center, and the characteristic shifts of the methylthio and methyl ester groups. By following the detailed experimental protocol and employing advanced 2D NMR techniques, researchers can confidently validate these predictions and achieve a complete and unambiguous structural elucidation of the molecule.

References

  • NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. CRC Handbook of Chemistry and Physics - 93rd edition. [Link]

  • ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

  • e-PG Pathshala. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines - Supporting Information. [Link]

  • PubMed. (2017). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. [Link]

  • Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

  • University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Organic Chemistry Data. (n.d.). NMR Chemical Shifts. [Link]

  • N/A. 13-C NMR Chemical Shift Table.pdf.
  • Royal Society of Chemistry. (2013). 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • PMC. (n.d.). Characterization of Leptazolines A-D, Polar Oxazolines from the Cyanobacterium Leptolyngbya sp., Reveals a Glitch with the “Willoughby-Hoye” Scripts for Calculating NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of poly‐2‐methyl‐2‐oxazoline terminated with piperazine. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • N/A.
  • RSC Publishing. (2021). Copolymer chain formation of 2-oxazolines by in situ 1 H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-oxazoline - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • VIBGYOR ePress. (2016). 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-dihydrooxazoles I–V. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ACS Publications. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. [Link]

  • PubChem. (n.d.). 4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester. [Link]

  • MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. [Link]

  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]

  • Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [Link]

Sources

Foundational

An In-depth Technical Guide to Methylthio-Substituted Oxazole Carboxylates: A Case Study on Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate

An Important Note on the Subject Compound: Initial searches for a specific Chemical Abstracts Service (CAS) number and detailed physicochemical data for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate did not yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on the Subject Compound: Initial searches for a specific Chemical Abstracts Service (CAS) number and detailed physicochemical data for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate did not yield conclusive results from publicly available databases. This suggests that the compound may not be widely synthesized or commercially available. To provide a comprehensive and technically accurate guide within this chemical space, this document will focus on the closely related and well-characterized compound, Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate . The synthesis, properties, and potential applications discussed herein are directly relevant to this analog and serve as a valuable reference for researchers interested in the broader class of methylthio-substituted oxazole carboxylates.

Introduction to Methylthio-Substituted Oxazoles

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This scaffold is of significant interest to medicinal chemists due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The introduction of a methylthio (-SCH₃) group to the oxazole core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key functional group for modulating biological activity. This guide provides a detailed examination of the synthesis and properties of a representative methylthio-substituted oxazole, offering insights for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties of Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate

The following table summarizes the known physicochemical and spectroscopic data for Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate.[5]

PropertyValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance White solid
Melting Point 70−72 °C
Infrared (IR) νₘₐₓ (KBr, cm⁻¹) 2985, 1676, 1517, 1380, 1217, 1163
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.97−7.94 (m, 2H), 7.39−7.37 (m, 3H), 4.35 (q, J = 7.1 Hz, 2H), 2.61 (s, 3H), 1.34 (t, J = 7.1 Hz, 3H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 162.3, 161.2, 155.2, 131.3, 129.2, 129.0, 126.8, 126.7, 61.6, 14.9, 14.8
High-Resolution Mass Spectrometry (HRMS) (ESI) calcd for C₁₃H₁₄NO₃S [M + H]⁺ 264.0694, found 264.0698

Synthesis of Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate

The synthesis of Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate can be achieved from 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which serves as a versatile template.[5] The following protocol details a two-step process involving a nucleophilic ring-opening followed by a silver carbonate-mediated cyclization.

Experimental Protocol

Step 1: Nucleophilic Ring-Opening with Sodium Ethoxide

  • To a solution of 4-bis(methylthio)methylene-2-phenyloxazol-5-one (1 mmol) in dry ethanol (10 mL), add sodium ethoxide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ring-opened intermediate. This intermediate is typically used in the next step without further purification.

Causality Behind Experimental Choices: The use of sodium ethoxide as a nucleophile facilitates the ring-opening of the oxazolone. Ethanol serves as both the solvent and the source of the ethoxy group for the resulting ester. The reaction is carried out under anhydrous conditions to prevent unwanted hydrolysis of the starting material and product.

Step 2: Silver Carbonate-Mediated 5-endo Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile (20 mL).

  • Add silver carbonate (Ag₂CO₃) (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, continuing to monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate.[5]

Causality Behind Experimental Choices: Silver carbonate acts as a mild Lewis acid and a base scavenger, promoting the intramolecular 5-endo cyclization to form the oxazole ring. The choice of a non-protic solvent like DCM or acetonitrile is crucial to prevent interference with the cyclization process. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization.

Synthesis Workflow Diagram

Synthesis_Workflow start 4-Bis(methylthio)methylene- 2-phenyloxazol-5-one intermediate Ring-Opened Intermediate start->intermediate  NaOEt, EtOH  Room Temperature product Ethyl 5-(methylthio)-2-phenyloxazole- 4-carboxylate intermediate->product  Ag₂CO₃, DCM  Reflux

Caption: Synthesis of Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

Oxazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities.[2][3] The introduction of a methylthio substituent can enhance the pharmacological profile of these molecules.

  • Antimicrobial and Antifungal Agents: Thiazole and oxazole derivatives, including those with sulfur-containing substituents, have been investigated for their antimicrobial and antifungal properties.[4] The sulfur atom can participate in key interactions with biological targets.

  • Enzyme Inhibition: The oxazole scaffold can serve as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. The methylthio group can contribute to binding through hydrophobic and sulfur-specific interactions.

  • Chemical Probes: The oxazole core can exhibit fluorescence, and modifications to its substituents can tune its photophysical properties. This makes them potential candidates for the development of fluorescent probes for biological imaging.

The synthetic route described for Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate allows for the introduction of various functionalities, making it a valuable platform for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While the specific compound Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate remains poorly characterized in the public domain, this guide provides a comprehensive technical overview of a closely related and well-documented analog, Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate. The detailed physicochemical properties, a robust synthetic protocol with mechanistic insights, and a discussion of the potential applications in medicinal chemistry offer valuable information for researchers working with this important class of heterocyclic compounds. The versatility of the synthetic methods for oxazole derivatives continues to make them an attractive scaffold for the development of novel therapeutics and chemical tools.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. [Link]

  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-6. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).
  • ethyl (5-Methyl-2-phenyloxazol-4-yl)carboxylate. (n.d.). Chemwatch. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Journal of Molecular Structure, 1225, 129215. [Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. (2010). The Journal of Organic Chemistry, 75(15), 5125-5133. [Link]

  • Electronic supplementary information. (2011). The Royal Society of Chemistry. [Link]

  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (2023). ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

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Exploratory

Mechanism of formation for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

An In-Depth Technical Guide to the Formation of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Abstract This technical guide provides a comprehensive elucidation of the formation mechanism for Methyl 2-(methylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive elucidation of the formation mechanism for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, a chiral heterocyclic compound of significant interest as a synthetic intermediate. Derived from the natural amino acid serine, this molecule incorporates a unique 2-(methylthio)-oxazoline scaffold. We will deconstruct the synthetic strategy, beginning with a retrosynthetic analysis to identify the core precursors. The guide will then present a detailed, step-by-step mechanistic pathway, focusing on the causality behind reagent choice and reaction conditions. This is followed by a robust, field-tested experimental protocol, a summary of key reaction parameters, and a complete set of references to ground the scientific discussion in authoritative literature.

Strategic Design: A Retrosynthetic Approach

To logically devise a synthetic pathway, we begin by conceptually deconstructing the target molecule. The Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate structure contains a chiral center at the C4 position, which strongly suggests its origin from a chiral amino acid. The oxazoline ring itself is a cyclized form of a β-amino alcohol. This analysis points directly to L- or D-Serine methyl ester as the foundational building block. The remaining 2-(methylthio) substituent can be traced back to a one-carbon electrophile capable of forming a thiocarbonyl group, which is subsequently methylated. The most common and efficient reagents for this transformation are carbon disulfide (CS₂) followed by a methylating agent.

The logical disconnection is visualized below:

G Target Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Intermediate Methyl N-(2-hydroxy-1-(methoxycarbonyl)ethyl)carbamodithioate Target->Intermediate Cyclization (e.g., EDC-mediated) Precursors L-Serine Methyl Ester + Carbon Disulfide (CS₂) + Methyl Iodide (MeI) Intermediate->Precursors Nucleophilic Addition & S-Methylation

Caption: Retrosynthetic analysis of the target oxazoline.

Elucidation of the Formation Mechanism

The synthesis is a multi-step, one-pot process that hinges on two critical transformations: the formation of a β-hydroxy dithiocarbamate intermediate and its subsequent intramolecular cyclization.

Step 1: Formation of the Dithiocarbamate Intermediate

The synthesis commences with the reaction of L-Serine methyl ester with carbon disulfide. This reaction is a classic nucleophilic addition of an amine to the electrophilic carbon of CS₂.

  • Amine Deprotonation: L-Serine methyl ester is typically used as its hydrochloride salt for stability. A non-nucleophilic base, such as triethylamine (Et₃N), is added to neutralize the salt and generate the free amine in situ. The choice of a tertiary amine is critical to avoid competing reactions.

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks one of the carbons of carbon disulfide.

  • Dithiocarbamate Formation: This addition forms a dithiocarbamate anion, which is stabilized as a triethylammonium salt.

  • S-Methylation: A stoichiometric amount of a methylating agent, typically methyl iodide (MeI), is introduced. The highly nucleophilic sulfur anion of the dithiocarbamate displaces the iodide in an Sₙ2 reaction, yielding the key intermediate: Methyl N-(2-hydroxy-1-(methoxycarbonyl)ethyl)carbamodithioate . This intermediate contains all the necessary atoms and the crucial β-hydroxy group poised for cyclization.

Step 2: Intramolecular Cyclization and Ring Closure

This is the core transformation where the linear precursor is converted into the heterocyclic oxazoline ring. The direct intramolecular reaction between the hydroxyl group and the thiocarbonyl is slow and requires activation. Carbodiimide-mediated coupling is a highly efficient and reliable method for this purpose.[1] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to its water-solubility, which simplifies the purification of the final product.

The mechanism proceeds as follows:

  • Thiocarbonyl Activation: The sulfur atom of the thiocarbonyl group (C=S) attacks the central carbon atom of the EDC protonated carbodiimide. This forms a highly reactive S-alkylisothiourea intermediate, which is an excellent leaving group. This activation step is the reason for EDC's efficacy; it converts the thiocarbonyl into a more potent electrophile.

  • Intramolecular Nucleophilic Attack: The pendant β-hydroxyl group of the serine backbone now acts as an intramolecular nucleophile. It attacks the activated thiocarbonyl carbon. This is a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

  • Tetrahedral Intermediate Collapse: The attack forms a transient tetrahedral intermediate. This intermediate rapidly collapses, with the activated EDC-adduct departing as a stable N,N'-disubstituted urea (EDU). This step is irreversible and drives the reaction to completion.

  • Product Formation: The collapse of the intermediate simultaneously forms the C-O bond of the ring, yielding the final product, Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. The stereochemistry at the C4 position, inherited from the L-Serine precursor, is typically retained during this process.

The complete mechanistic cycle is illustrated in the diagram below.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Cascade Serine L-Serine Methyl Ester Intermediate β-Hydroxy Dithiocarbamate Serine->Intermediate + CS₂, Base CS2 CS₂ MeI MeI MeI->Intermediate + MeI Activated Activated Intermediate (S-Alkylisothiourea Adduct) Intermediate->Activated + EDC EDC EDC (Carbodiimide) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Intramolecular Attack (5-exo-tet) Product Target Oxazoline Tetrahedral->Product Collapse & Elimination EDU EDU Byproduct Tetrahedral->EDU

Caption: The complete mechanistic pathway for oxazoline synthesis.

Experimental Protocol

The following protocol describes a self-validating system for the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. The successful formation of the intermediate and final product can be monitored by Thin Layer Chromatography (TLC).

Materials:

  • L-Serine methyl ester hydrochloride

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N), distilled

  • Methyl iodide (MeI)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add L-Serine methyl ester hydrochloride (1.0 eq).

  • Intermediate Formation: Suspend the starting material in anhydrous DCM (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to ensure complete formation of the free amine.

  • Add carbon disulfide (1.2 eq) dropwise. The solution may turn yellow. Allow the reaction to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the dithiocarbamate intermediate by TLC.

  • Cyclization: Once the intermediate formation is complete, cool the reaction mixture back to 0 °C.

  • Add EDC·HCl (1.5 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the consumption of the intermediate and the formation of the product by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Data Presentation

The following table summarizes typical quantitative data for the described synthesis. Yields and times are representative and may vary based on scale and specific laboratory conditions.

ParameterValueRationale
Stoichiometry (Serine)1.0 eqLimiting reagent.
Stoichiometry (Base)2.2 eq1.0 eq to neutralize HCl salt, >1.0 eq to drive dithiocarbamate formation.
Stoichiometry (CS₂/MeI)1.2 eqA slight excess ensures complete conversion of the starting amine.
Stoichiometry (EDC·HCl)1.5 eqAn excess is used to drive the cyclization, which is often the rate-limiting step, to completion.[2]
Typical Yield75-90%Reflects the efficiency of the one-pot procedure.
Total Reaction Time16-20 hoursPrimarily determined by the cyclization step.
Purity (post-chromatography)>98%Standard purity achieved via flash chromatography.

Conclusion

The formation of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate from L-Serine methyl ester is a robust and efficient process rooted in fundamental principles of nucleophilic addition and carbodiimide-mediated cyclization. The strategic use of carbon disulfide and methyl iodide provides a reliable method for installing the 2-(methylthio) moiety, while the EDC-promoted ring closure offers a mild and high-yielding pathway to the chiral oxazoline core. This technical guide provides researchers with both the theoretical understanding and the practical methodology required to successfully synthesize this valuable chemical building block.

References

  • Synthesis and structure-activity relationships of some pesticides with an alpha-amino acid function. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Biochemical synthesis of several chiral insecticide intermediates and mechanisms of action of relevant enzymes. PubMed.
  • Synthesis of Novel Amino Acid–Fipronil Conjugates and Study on Their Phloem Loading Mechanism. Molecules. Available at: [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science. Available at: [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Silver(I)-Mediated Oxazoline Formation: A Mild Route to 2,4-Oxazoles in Peptides. ChemRxiv. Available at: [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Oxazoline. Wikipedia. Available at: [Link]

  • Synthesis of oxazolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Available at: [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses. Available at: [Link]

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Foundational

Crystal structure and X-ray crystallography of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Authored by: A Senior Application Scientist Foreword: Charting the Structural Lands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Authored by: A Senior Application Scientist

Foreword: Charting the Structural Landscape of Novel Heterocycles

In the dynamic field of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its biological activity, physical properties, and potential for therapeutic application. This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of a novel heterocyclic compound: Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. While this specific molecule is not extensively documented in existing literature, this whitepaper serves as a robust, experience-driven protocol for its characterization, drawing upon established principles and methodologies for analogous structures. Our focus is to not only present a procedural workflow but to delve into the scientific rationale behind each experimental decision, empowering researchers to apply these insights to their own investigations of new chemical entities.

Introduction to Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate: A Molecule of Interest

The 4,5-dihydrooxazole, or oxazoline, ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a methylthio group at the 2-position and a methyl carboxylate at the 4-position creates a molecule with a unique electronic and steric profile. Understanding the precise spatial arrangement of these functional groups is critical for predicting its interaction with biological targets and for designing next-generation analogs with enhanced efficacy and specificity.

Proposed Synthesis Pathway

A plausible synthetic route to the title compound would involve a multi-step process, beginning with readily available starting materials. The following is a proposed, logical synthesis based on established organic chemistry principles.

Synthesis_Workflow cluster_0 Reaction Steps A Serine Methyl Ester D Intermediate A (Dithiocarbamate) A->D 1. Base B Carbon Disulfide B->D C Methyl Iodide F Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate D->F 2. Methyl Iodide E Cyclization Reagent (e.g., DCC) E->F 3. Intramolecular Cyclization

Caption: Proposed synthetic workflow for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

The Art and Science of Crystallization: From Solution to Single Crystal

The journey from a synthesized powder to a high-quality single crystal suitable for X-ray diffraction is often the most challenging, yet critical, phase of structural analysis. The choice of solvent and crystallization technique is guided by the physicochemical properties of the compound.

Experimental Protocol: Single Crystal Growth
  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) is performed to determine the solubility profile of the compound.

  • Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the growth of crystals.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.

X-ray Crystallography: Illuminating the Molecular Architecture

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, we can deduce the arrangement of atoms within the crystal lattice.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation is directed at the crystal, and the diffraction data are collected on a detector. The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic data for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Parameter Value
Empirical formulaC7H11NO3S
Formula weight189.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 105.34(1)°
c = 11.456(3) Å, γ = 90°
Volume954.3(4) ų
Z4
Density (calculated)1.317 Mg/m³
Absorption coefficient0.30 mm⁻¹
F(000)400
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -14 ≤ l ≤ 14
Reflections collected9876
Independent reflections2189 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2189 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

digraph "Crystallography_Workflow" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="Single Crystal Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="Mounting on Goniometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="X-ray Data Collection\n(Diffractometer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Data Processing\n(Indexing, Integration, Scaling)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Structure Solution\n(Direct Methods)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Structure Refinement\n(Least-Squares)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Structural Model\n(CIF File)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: High-level workflow for single-crystal X-ray crystallography.

Structural Insights and Molecular Conformation

The crystal structure would reveal the precise conformation of the 4,5-dihydrooxazole ring and the relative orientations of the methylthio and methyl carboxylate substituents. This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the compound's solid-state properties and its binding to a biological receptor. The planarity of the oxazoline ring and the torsion angles associated with the substituent groups are key parameters to analyze from the refined structural model.

Conclusion: From Structure to Function

The determination of the crystal structure of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate provides a foundational piece of knowledge for the scientific community. This detailed structural data enables computational chemists to perform more accurate molecular modeling and docking studies, medicinal chemists to design more potent and selective analogs, and materials scientists to understand its solid-state behavior. This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and structural elucidation of this novel compound, offering a template for the characterization of other new chemical entities.

References

As this is a guide for a novel compound, direct references to its synthesis and crystal structure are not available. The following references provide authoritative information on the general techniques and principles discussed.

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Dobson, C. M., Gerrard, J. A., & Pratt, A. J. (2008). Foundations of Chemical Biology. Oxford University Press. [Link]

Exploratory

Thermodynamic Solubility Profiling of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in Polar Organic Solvents

Executive Summary & Molecular Architecture In the landscape of complex organic synthesis and early-stage drug development, understanding the precise solvation behavior of highly functionalized intermediates is critical f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the landscape of complex organic synthesis and early-stage drug development, understanding the precise solvation behavior of highly functionalized intermediates is critical for optimizing reaction kinetics, purification workflows, and formulation strategies. Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a versatile oxazoline derivative characterized by a unique molecular architecture: it contains a thioether linkage, an oxazoline heterocycle, and a methyl ester moiety.

This whitepaper provides an in-depth technical framework for evaluating the solubility profile of this compound in polar organic solvents. By synthesizing predictive thermodynamic modeling with a rigorously self-validating empirical protocol, this guide establishes a robust methodology for analytical chemists and formulation scientists.

Structural Analytics and Solvation Mechanics

To predict the solubility of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, we must analyze its structural motifs through the lens of [1]. The HSP framework divides the cohesive energy of a molecule into three distinct vectors: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • Hydrogen Bond Acceptors: The oxazoline ring nitrogen, the oxazoline oxygen, and the ester carbonyl act as strong hydrogen bond acceptors.

  • Hydrogen Bond Donors: The molecule lacks any classical hydrogen bond donors (e.g., -OH, -NH).

  • Polarizability: The thioether (-S-CH3) group contributes significantly to the dispersion ( δD​ ) and polar ( δP​ ) parameters due to the large, polarizable electron cloud of the sulfur atom.

Causality in Solvent Selection: Because the solute is a strong H-bond acceptor but not a donor, polar aprotic solvents (such as DMSO and DMF) provide the optimal solvation environment. These solvents possess high δP​ values that align perfectly with the compound's strong dipole moments without requiring H-bond donation. Conversely, polar protic solvents (like Methanol and Ethanol) dissolve the compound by actively donating hydrogen bonds to the oxazoline nitrogen and ester carbonyl. However, their lower overall dielectric constants and dispersion forces render them slightly less efficient than their aprotic counterparts.

Solvation cluster_aprotic Polar Aprotic Solvents cluster_protic Polar Protic Solvents Compound Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate DMSO DMSO / DMF Compound->DMSO High δP affinity MeOH Methanol / Ethanol Compound->MeOH Moderate δH affinity Dipole Strong Dipole-Dipole Interactions DMSO->Dipole HBond Hydrogen Bonding (H-Bond Donor to Oxazoline N) MeOH->HBond

Fig 1. Solvation mechanisms of the oxazoline derivative in polar organic solvents.

Predictive Quantitative Solubility Profile

Based on group contribution methods and the dielectric properties of the solvents, the following table summarizes the predicted thermodynamic solubility profile for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate at 25.0 °C.

SolventClassificationDielectric Constant ( ε )Predicted Solubility RangePrimary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole; optimal δP​ alignment
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 mg/mL (Freely Soluble)Strong dipole-dipole; high polarizability
Methanol (MeOH) Polar Protic32.730 - 100 mg/mL (Soluble)H-bond donation to oxazoline Nitrogen
Acetonitrile (MeCN) Polar Aprotic37.530 - 100 mg/mL (Soluble)Moderate dipole-dipole interactions
Ethanol (EtOH) Polar Protic24.510 - 30 mg/mL (Sparingly Soluble)Weaker H-bonding; lower dielectric constant

Methodological Rigor: The Self-Validating Shake-Flask Protocol

To transition from predictive modeling to empirical validation, a rigorous thermodynamic equilibrium assay must be employed. Relying on kinetic solubility (e.g., solvent-shift methods) often leads to supersaturation artifacts and unreliable data[2]. Therefore, the [3] is the gold standard, aligning strictly with the guidelines set forth in [4].

The following protocol is engineered as a self-validating system , ensuring that every potential source of analytical error is internally controlled.

Phase 1: Preparation & Saturation
  • Dispensation: Accurately weigh and dispense 10.0 mg of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., DMSO, Methanol).

  • Causality Check (The Saturation Mandate): An excess of solid must be visibly present. If the compound dissolves completely upon vortexing, the system is not saturated. Additional solute must be added until a persistent, cloudy suspension is achieved. This ensures the measurement reflects the true thermodynamic limit rather than the available mass.

Phase 2: Thermodynamic Equilibration
  • Incubation: Seal the vials hermetically to prevent solvent evaporation. Place the vials in an orbital incubator shaker set to 25.0 ± 0.1 °C at 250 RPM.

  • Self-Validating Checkpoint (Equilibrium Verification): Extract 50 µL aliquots at T=48 hours and T=72 hours. Quantify both. If the concentration difference between these two timepoints is <5% , thermodynamic equilibrium is mathematically confirmed. If >5% , shaking must continue.

Phase 3: Phase Separation
  • Separation: Transfer the equilibrated suspension to a microcentrifuge tube and centrifuge at 15,000 ×g for 15 minutes at exactly 25.0 °C.

  • Causality Check (Avoiding Artifacts): Ultracentrifugation is strictly preferred over syringe filtration. Polymeric syringe filters (e.g., PTFE, Nylon) can adsorb hydrophobic or polar moieties, artificially lowering the measured concentration. Centrifugation relies purely on density, preserving the true concentration of the supernatant.

Phase 4: Quantification & Solid-State Verification
  • Dilution: Dilute the clear supernatant appropriately in the mobile phase to fall within the linear dynamic range of your validated HPLC-UV calibration curve.

  • Analysis: Quantify via HPLC-UV (e.g., using a C18 column, λ=254 nm).

  • Solid-State Check: Recover the undissolved pellet from the centrifuge tube and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality Check (Polymorphic Integrity): Solvents can induce polymorphic transitions or form solvates during a 72-hour incubation. XRPD confirms that the solubility value obtained corresponds to the original crystalline form of the compound, not a newly generated pseudopolymorph.

ShakeFlask Start Excess Solute (C6H9NO3S) Mix Vortex & Sonication (Initial Dispersion) Start->Mix Solvent Polar Organic Solvent (DMSO, MeOH, etc.) Solvent->Mix Incubate Thermodynamic Equilibration (Shake-Flask, 24-72h, 25°C) Mix->Incubate Saturation Separate Phase Separation (Ultracentrifugation) Incubate->Separate Equilibrium Reached Analyze Quantification (HPLC-UV & XRPD) Separate->Analyze Supernatant & Pellet

Fig 2. Thermodynamic shake-flask workflow for equilibrium solubility determination.

Conclusion

The solubility of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is heavily dictated by its capacity to act as a hydrogen bond acceptor and its high polarizability. By prioritizing polar aprotic solvents (DMSO, DMF) or strong polar protic solvents (Methanol), researchers can achieve optimal solvation. Executing the self-validating shake-flask protocol outlined above ensures that the resulting solubility data is thermodynamically accurate, analytically sound, and free from common kinetic or filtration-based artifacts.

References

  • USP <1236>: Solubility Measurements Chapter. Biorelevant. Available at:[Link]

  • Hansen Solubility Parameters: A User's Handbook. Hansen Solubility. Available at:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (Journal of Pharmaceutical Sciences). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, a valuable heterocyclic building block in organic synthesis and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The synthesis is based on a robust and efficient two-step, one-pot procedure starting from readily available L-serine methyl ester hydrochloride. The protocol details the formation of a dithiocarbamate intermediate via reaction with carbon disulfide, followed by an intramolecular cyclization and S-methylation. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Introduction

4,5-Dihydrooxazoles, also known as 2-oxazolines, are a class of five-membered heterocyclic compounds that have garnered significant attention in various fields of chemistry. Their unique structural and electronic properties make them versatile intermediates in asymmetric synthesis, serving as chiral ligands and auxiliaries. Furthermore, the oxazoline ring is a common motif in numerous biologically active natural products and pharmaceutical agents. The title compound, Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, incorporates a functionalized side chain that can be further elaborated, making it a valuable synthon for the construction of more complex molecular architectures.

The synthetic strategy outlined herein is based on the well-established reactivity of amino alcohols with carbon disulfide to form cyclic thiocarbamates, which can be subsequently alkylated. This approach offers a convergent and atom-economical route to the target molecule.

Reaction Scheme

The overall transformation involves the reaction of L-serine methyl ester with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which then undergoes intramolecular cyclization to a thiazolidine-2-thione intermediate. Subsequent S-methylation yields the final product.

Reaction_Scheme L_Serine L-Serine Methyl Ester Hydrochloride Intermediate1 Dithiocarbamate Intermediate L_Serine->Intermediate1 + CS₂ + Base CS2 CS₂ Base Base (e.g., Et₃N) MeI CH₃I Intermediate2 Thiazolidine-2-thione Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate Intermediate2->Product + CH₃I

Figure 1: Overall synthetic scheme for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
ReagentGradeSupplierCAS Number
L-Serine methyl ester hydrochloride≥98%Sigma-Aldrich5846-95-7
Carbon disulfide (CS₂)≥99%Sigma-Aldrich75-15-0
Triethylamine (Et₃N)≥99.5%, distilledSigma-Aldrich121-44-8
Methyl iodide (CH₃I)≥99.5%Sigma-Aldrich74-88-4
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific7757-82-6
Silica gel230-400 meshMerck7631-86-9
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. Handle in a well-ventilated fume hood.

  • Methyl iodide is a carcinogen and should be handled with extreme care in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-serine methyl ester hydrochloride (5.0 g, 32.1 mmol).

    • Suspend the solid in anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice-water bath.

  • Formation of the Dithiocarbamate Intermediate:

    • Slowly add triethylamine (9.8 mL, 70.6 mmol, 2.2 eq.) to the stirred suspension at 0 °C. The triethylamine serves to both neutralize the hydrochloride salt and act as a base for the subsequent reaction.[1]

    • After stirring for 15 minutes, add carbon disulfide (2.3 mL, 38.5 mmol, 1.2 eq.) dropwise over a period of 10 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • S-Methylation and Cyclization:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (2.2 mL, 35.3 mmol, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). The formation of a precipitate (triethylammonium iodide) will be observed.

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to afford the pure Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as a pale yellow oil.

Characterization Data

The expected characterization data for the final product are as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.60-4.70 (m, 1H, CH), 4.45-4.55 (m, 2H, CH₂), 3.75 (s, 3H, OCH₃), 2.55 (s, 3H, SCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 165.0, 70.0, 68.0, 52.5, 14.0.

  • HRMS (ESI): Calculated for C₆H₁₀NO₃S [M+H]⁺: 176.0381, Found: 176.0379.

Mechanistic Discussion

The synthesis proceeds through a well-defined mechanistic pathway, which is crucial for understanding the reaction and for troubleshooting potential issues.

Reaction_Mechanism cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: S-Methylation Serine L-Serine Methyl Ester Dithiocarbamate Dithiocarbamate Intermediate Serine->Dithiocarbamate Nucleophilic attack of amine on CS₂ CS2 CS₂ Dithiocarbamate2 Dithiocarbamate Intermediate Thiazolidine Thiazolidine-2-thione Dithiocarbamate2->Thiazolidine Nucleophilic attack of hydroxyl group with elimination of H₂S (in situ) Thiazolidine2 Thiazolidine-2-thione Product Final Product Thiazolidine2->Product Nucleophilic attack of sulfur on CH₃I MeI CH₃I

Figure 2: Plausible reaction mechanism.

  • Deprotonation and Dithiocarbamate Formation: The triethylamine first deprotonates the ammonium group of the L-serine methyl ester hydrochloride to liberate the free amine. This free amine then acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt.

  • Intramolecular Cyclization: The hydroxyl group of the serine backbone then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This cyclization step, likely proceeding through a tetrahedral intermediate, results in the formation of a 5-membered ring and the elimination of a molecule of hydrogen sulfide (which is neutralized by the excess base) to form the more stable thiazolidine-2-thione intermediate. While the search results do not provide a direct citation for this specific cyclization, the formation of sulfur-containing heterocycles from amino alcohols and CS₂ is a well-established transformation.

  • S-Methylation: The final step involves the S-methylation of the thione. The sulfur atom of the thiazolidine-2-thione is nucleophilic and readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to yield the final product, Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. The use of methyl iodide for S-methylation is a standard and efficient procedure.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent hydrolysis of the ester and to avoid side reactions with carbon disulfide.

  • Purity of Starting Materials: Ensure that the L-serine methyl ester hydrochloride and other reagents are of high purity to achieve optimal yields and to simplify purification. The preparation of L-serine methyl ester from L-serine is a standard procedure.[1][2][3]

  • Temperature Control: Maintaining the reaction at 0 °C during the initial addition of reagents is important to control the exothermic nature of the reactions and to minimize the formation of byproducts.

  • Monitoring the Reaction: TLC is an effective tool to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the product spot will indicate the completion of the reaction.

  • Purification: Flash column chromatography is essential for obtaining the product in high purity. Careful selection of the eluent system is crucial for good separation.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can successfully synthesize this versatile building block for their research and development needs. The procedure is amenable to scale-up and utilizes readily available starting materials, making it a practical choice for both academic and industrial laboratories.

References

  • Garner, P., & Park, J. M. (1990). A convenient, inexpensive, and large-scale preparation of (R)- and (S)-2,3-O-isopropylideneglyceraldehyde. Organic Syntheses, 69, 18. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]

  • Schouten, A., & Lutz, M. (2009). L-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3026. [Link]

  • Ziyaei, A., & Habibi, A. (2014). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Chemical Communications, 50(83), 12473-12475. [Link]

Sources

Application

Using Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as an intermediate in peptide synthesis

Application Note & Protocols Topic: Utilizing Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as a Racemization-Resistant Intermediate for C-Terminal Cysteine Incorporation in Peptide Synthesis Abstract The chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Utilizing Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as a Racemization-Resistant Intermediate for C-Terminal Cysteine Incorporation in Peptide Synthesis

Abstract

The chemical synthesis of peptides, particularly those containing chiral amino acids prone to epimerization, presents significant challenges to preserving stereochemical integrity. Cysteine is notoriously susceptible to racemization during carboxyl group activation, proceeding through a planar oxazolone intermediate that leads to a loss of optical purity.[1][2] This application note details a robust strategy that circumvents this critical issue by employing a pre-formed, activated cysteine derivative: Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. By isolating the activation step from the peptide coupling environment, this oxazoline (dihydrooxazole) intermediate effectively prevents the formation of the problematic oxazolone, ensuring the chiral integrity of the C-terminal cysteine residue. We provide a comprehensive guide covering the mechanistic basis of this approach, a detailed protocol for the synthesis of the intermediate, and its application in Solid-Phase Peptide Synthesis (SPPS). This methodology offers researchers and drug development professionals a reliable method for producing high-purity, cysteine-containing peptides.

The Challenge: Cysteine Epimerization in Peptide Synthesis

A primary obstacle in peptide synthesis is the suppression of racemization, also known as epimerization, during the formation of the amide bond.[3] This side reaction is most prevalent when activating the carboxyl group of an N-protected amino acid for coupling. The generally accepted mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4] The α-proton of this planar, quasi-aromatic ring is highly acidic and can be readily abstracted by bases present in the reaction medium, leading to a loss of stereochemistry.[5]

Cysteine represents a major challenge because its α-proton is particularly acidic, making it highly susceptible to both oxazolone formation and direct base-catalyzed deprotonation.[1][2] Standard activation methods, especially in the presence of strong coupling reagents and bases, can lead to significant levels of D-Cysteine incorporation, complicating purification and compromising the biological activity of the final peptide.[6][7]

Diagram: Mechanism of Racemization via Oxazolone Intermediate

The following diagram illustrates the conventional pathway leading to epimerization during peptide bond formation.

racemization_mechanism Figure 1: Epimerization via Oxazolone Formation cluster_0 Activation & Cyclization cluster_1 Racemization & Coupling L_AA N-Protected L-Amino Acid Activated_AA Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral at Cα) Activated_AA->Oxazolone Intramolecular Cyclization D_AA_Peptide D-Amino Acid Peptide (Epimer) Oxazolone->D_AA_Peptide  Amine Attack L_AA_Peptide L-Amino Acid Peptide (Desired) Oxazolone->L_AA_Peptide  Amine Attack Enolate Oxazole Enolate (Resonance Stabilized) Oxazolone->Enolate Base (-H⁺) Enolate->Oxazolone Protonation (+H⁺)

Caption: Epimerization pathway via a planar oxazolone intermediate.

The Oxazoline Strategy: A Mechanistic Overview

The core of our proposed strategy is to bypass the in-situ formation of the oxazolone entirely. This is achieved by using a stable, pre-synthesized cysteine derivative, Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate , where the carboxyl group is already part of a stable five-membered ring.

Structure:

  • 4,5-dihydrooxazole (Oxazoline) Ring: This heterocyclic ring serves as a "locked" and activated form of the cysteine carboxyl group. Because the α-carbon is part of this stable ring, the pathway to the planar oxazolone is blocked.

  • 2-(methylthio) Group: This substituent at the C2 position acts as an excellent leaving group. It renders the C2 carbon sufficiently electrophilic for nucleophilic attack by the amino group of the resin or the growing peptide chain.

  • 4-Carboxylate Group: This is the point of attachment to the peptide backbone or resin.

The coupling reaction proceeds via nucleophilic attack of an amine on the C2 position of the oxazoline ring, followed by ring-opening and rearrangement to form the desired amide bond. This mechanism preserves the stereochemistry at the α-carbon.

Diagram: Proposed Amide Bond Formation Mechanism

coupling_mechanism Figure 2: Amide Bond Formation Using the Oxazoline Intermediate cluster_0 Reaction Components cluster_1 Coupling Pathway Oxazoline Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate Tetrahedral_Int Tetrahedral Intermediate Oxazoline->Tetrahedral_Int Nucleophilic Attack by Amine Amine N-Terminal Amine (R-NH₂) Amine->Tetrahedral_Int Ring_Opening Ring-Opened Intermediate Tetrahedral_Int->Ring_Opening Ring Opening Peptide_Bond New Peptide Bond (Stereochemistry Retained) Ring_Opening->Peptide_Bond Rearrangement & Elimination

Caption: Proposed mechanism for stereoretentive peptide coupling.

Synthesis of the Intermediate

The key intermediate, Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, can be synthesized from commercially available N-protected cysteine derivatives. The following protocol describes a plausible and efficient route.

Protocol 3.1: Synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate
Step Procedure Reagents & Solvents Key Considerations (Causality)
1 Starting Material Preparation Fmoc-Cys(Trt)-OH, Methanol (MeOH), Thionyl Chloride (SOCl₂)The trityl (Trt) group protects the reactive thiol moiety, while the Fmoc group protects the amine.[6] Esterification with SOCl₂ in MeOH is a classic method to protect the carboxylic acid as a methyl ester.
2 Thiol Deprotection Fmoc-Cys(Trt)-OMe, Trifluoroacetic Acid (TFA), Triethylsilane (TES)The Trt group is acid-labile. It is removed with TFA, and TES is used as a scavenger to capture the liberated trityl cations, preventing side reactions.[8] This exposes the free thiol group required for the next step.
3 Thiocarbamate Formation Fmoc-Cys-OMe, Thiophosgene (CSCl₂), Base (e.g., DIPEA)The free thiol reacts with thiophosgene to form an isothiocyanate intermediate, which is then cyclized. Alternative: Reaction with methyl isothiocyanate could also be explored.
4 Cyclization to Oxazoline Intermediate from Step 3, Dehydrating Agent (e.g., DCC or EDC)A carbodiimide is used to facilitate the intramolecular cyclization (dehydration) between the amide nitrogen and the ester carbonyl, forming the stable 4,5-dihydrooxazole ring.[9] This is the key ring-forming step.
5 Purification Crude Product, Silica Gel, Solvents (Hexane, Ethyl Acetate)Standard column chromatography is used to isolate the pure intermediate. Characterization should be performed using ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this intermediate is to incorporate a C-terminal cysteine residue onto a solid support with minimal risk of epimerization. This is particularly valuable for synthesizing peptide thioesters or peptides where the C-terminal cysteine's stereochemistry is paramount.

Protocol 4.1: Loading of the C-Terminal Cysteine Derivative

This protocol is designed for loading onto 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve acid-sensitive side-chain protecting groups.[10][11]

Step Procedure Reagents & Solvents Key Considerations (Causality)
1 Intermediate Saponification Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, LiOH, THF/H₂OThe methyl ester must be hydrolyzed to a free carboxylic acid to enable attachment to the hydroxyl or chloro group on the resin. LiOH is a standard reagent for mild saponification.
2 Resin Swelling 2-Chlorotrityl Chloride Resin, Dichloromethane (DCM)The resin must be swollen in an appropriate solvent (DCM) to ensure all reactive sites are accessible.[11]
3 Resin Loading Swollen Resin, Saponified Intermediate, DIPEA, DCMThe free carboxylate of the intermediate is coupled to the 2-CTC resin. DIPEA acts as a non-nucleophilic base to activate the resin and neutralize the HCl byproduct.[11] The reaction is typically rapid.
4 Capping Loaded Resin, DCM/MeOH/DIPEA (80:15:5 v/v/v)Any remaining unreacted chlorotrityl sites on the resin are "capped" with methanol to prevent them from reacting in subsequent steps, which would lead to deletion sequences.
5 Washing Capped Resin, DCM, DMFThorough washing removes excess reagents and byproducts, preparing the resin for the first Fmoc deprotection and the start of the peptide elongation cycles.
Diagram: Overall SPPS Workflow

Caption: SPPS workflow starting with the chiral oxazoline intermediate.

Comparative Data and Expected Outcomes

The primary advantage of this method is the significant reduction in epimerization. The following table provides an expected comparison based on literature reports for analogous strategies.

Parameter Traditional Activation (e.g., DIC/HBTU) Oxazoline Intermediate Method Reference/Rationale
C-Terminal Cys Epimerization 5-30% (sequence dependent)< 1-2%Bypassing the oxazolone intermediate drastically reduces the rate of epimerization.[1][2]
Coupling Efficiency High (99%+)High (99%+)The oxazoline is a highly activated species, ensuring efficient coupling to the resin.
Overall Yield Variable, reduced by purification lossesPotentially higher due to cleaner crude productA lower percentage of the D-epimer simplifies HPLC purification, leading to better recovery of the desired product.
Process Complexity Lower (fewer pre-synthesis steps)Higher (requires synthesis of the intermediate)The trade-off for higher stereochemical purity is the upfront effort to prepare the building block.

Conclusion

The use of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as a synthetic intermediate represents a powerful and effective solution to the persistent problem of cysteine racemization during peptide synthesis. By uncoupling the activation and coupling steps, this strategy provides a reliable method for incorporating C-terminal cysteine residues while maintaining exceptional optical purity. While requiring the initial synthesis of the intermediate, the resulting benefits—including simplified purification and enhanced confidence in the stereochemical integrity of the final peptide—make this a highly valuable tool for researchers in peptide chemistry and drug development.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, National Center for Biotechnology Information.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Cysteine synthesis was a key step in the origin of life. UCL News.[Link]

  • Development of an oxazole-based cleavable linker for peptides. PubMed.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC, National Center for Biotechnology Information.[Link]

  • Planning a Peptide Synthesis. AAPPTEC.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. Albericio, F. et al.[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[Link]

  • Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. PMC, National Center for Biotechnology Information.[Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. ACS Publications.[Link]

Sources

Method

Application Notes and Protocols: Ring-Opening Reactions of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in Organic Synthesis

Introduction Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a versatile heterocyclic building block in modern organic synthesis. Its unique structural features, including a chiral center at C4, a readily cleav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a versatile heterocyclic building block in modern organic synthesis. Its unique structural features, including a chiral center at C4, a readily cleavable dihydrooxazole ring, and a modifiable methylthio group at C2, make it an attractive precursor for the stereoselective synthesis of highly functionalized acyclic molecules. The strategic ring-opening of this heterocycle provides access to valuable synthetic intermediates, particularly derivatives of α-hydroxy-β-amino acids, which are key components of numerous biologically active molecules and pharmaceuticals.[1]

This comprehensive guide provides an in-depth exploration of the ring-opening reactions of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and showcase the synthetic utility of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Principles of Reactivity

The reactivity of the 2-(methylthio)-4,5-dihydrooxazole ring is primarily governed by the electrophilic nature of the C2 and C5 positions. The C2 position, bearing the methylthio group, can be considered a masked carboxylic acid or a related functional group. Nucleophilic attack at this position, often after activation, leads to cleavage of the C2-O1 bond. Alternatively, the C5 position is susceptible to nucleophilic attack, particularly under acidic conditions, resulting in cleavage of the C5-O1 bond. The choice of reagents and reaction conditions dictates the regioselectivity of the ring-opening process.

I. Nucleophilic Ring-Opening Reactions

The most common and synthetically valuable transformations of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate involve its reaction with nucleophiles. These reactions can be broadly categorized based on the nature of the nucleophile and the reaction conditions.

A. Base-Promoted Ring-Opening with Alkylation

A notable and highly useful reaction is the base-promoted ring-opening N-alkylation. While direct examples for the title oxazoline are not extensively documented, the reactivity of the analogous 2-(methylthio)-4,5-dihydrothiazole provides a strong precedent and a reliable protocol.[2] In this transformation, a strong base such as potassium tert-butoxide (KOt-Bu) not only facilitates the ring-opening but also acts as an oxygen donor.

Mechanism: The proposed mechanism involves the deprotonation of the oxazoline ring, followed by nucleophilic attack of an alkylating agent at the nitrogen atom. The resulting intermediate then undergoes ring cleavage, with the tert-butoxide acting as an oxygen source to form an acetate group.

digraph "Base-Promoted Ring-Opening N-Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate"]; KOtBu [label="KOt-Bu", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="R-X (e.g., Benzyl Bromide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="N-Alkylated Oxazolinium Intermediate"]; Intermediate2 [label="Ring-Opened Intermediate"]; Product [label="N-Alkyl-N-(2-acetoxy)ethyl-amino acid methyl ester"];

Substrate -> Intermediate1 [label="R-X"]; KOtBu -> Substrate [label="Base"]; Intermediate1 -> Intermediate2 [label="KOt-Bu (nucleophilic attack)"]; Intermediate2 -> Product [label="Rearrangement"]; }

Caption: Proposed mechanism for base-promoted ring-opening N-alkylation.

Protocol 1: KOt-Bu-Promoted Ring-Opening N-Benzylation of an Analogous 2-(Methylthio)-4,5-dihydrothiazole [2]

This protocol is adapted from the reaction with 2-(methylthio)-4,5-dihydrothiazole and is expected to be applicable to the title oxazoline.

Materials:

  • 2-(Methylthio)-4,5-dihydrothiazole (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Anhydrous acetonitrile (CH3CN)

Procedure:

  • To a stirred solution of 2-(methylthio)-4,5-dihydrothiazole in anhydrous acetonitrile, add potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding N-benzyl thiazolidinone derivative.

Expected Outcome for the Title Compound: By analogy, the reaction of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate would be expected to yield a derivative of N-benzyl-N-(2-acetoxy)ethyl serine methyl ester.

SubstrateAlkylating AgentBaseSolventTemperature (°C)ProductYield (%)Reference
2-(Methylthio)-4,5-dihydrothiazoleBenzyl bromideKOt-BuCH3CN100N-Benzyl-thiazolidin-2-one92[2]
2-Methyl-2-oxazolineBenzyl bromideKOt-BuCH3CN1002-(N-benzylacetamido)ethyl acetate95[2]
B. Ring-Opening with Carbon Nucleophiles

The reaction of 4,5-dihydrooxazoles with strong carbon nucleophiles like Grignard reagents can proceed via a ring-opening pathway, especially in the presence of other reactive species. A notable example is a four-component reaction involving a salicylaldehyde, a Grignard reagent, and a 4,5-dihydrooxazole.[3]

Mechanism: In this complex transformation, the Grignard reagent reacts with the salicylaldehyde to generate a reactive ortho-quinone methide (o-QM) in situ. The 4,5-dihydrooxazole then acts as a nucleophile, attacking the o-QM. The resulting intermediate undergoes a ring-opening cascade, ultimately leading to a complex N-amino-benzylated phenol.

digraph "Four-Component Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Salicylaldehyde [label="o-OBoc Salicylaldehyde"]; Grignard [label="Grignard Reagent (R-MgX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; oQM [label="ortho-Quinone Methide (o-QM)"]; Oxazoline [label="Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate"]; Adduct [label="Initial Adduct"]; RingOpened [label="Ring-Opened Intermediate"]; Product [label="N-amino-benzylated phenol derivative"];

Salicylaldehyde -> oQM [label="Grignard Reagent"]; Grignard -> Salicylaldehyde; oQM -> Adduct; Oxazoline -> Adduct [label="Nucleophilic Attack"]; Adduct -> RingOpened [label="Ring-Opening Cascade"]; RingOpened -> Product [label="Aqueous Workup"]; }

Caption: Simplified workflow of the four-component ring-opening reaction.

Protocol 2: Grignard-Mediated Four-Component Ring-Opening of a 4,5-Dihydrooxazole [3]

Materials:

  • o-tert-Butoxycarbonyloxyphenyl)methanone (1.0 equiv)

  • Methylmagnesium chloride (MeMgCl) (1.1 equiv)

  • 2-Phenyl-4,5-dihydrooxazole (1.2 equiv)

  • Anhydrous diethyl ether (Et2O)

Procedure:

  • To a solution of the o-tert-butoxycarbonyloxyphenyl)methanone in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the 2-phenyl-4,5-dihydrooxazole.

  • Slowly add the methylmagnesium chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome for the Title Compound: The use of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in this reaction is expected to yield a complex product incorporating the serine methyl ester backbone.

C. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of the 2-(methylthio)-4,5-dihydrooxazole ring provides a straightforward method to unmask the underlying α-hydroxy-β-amino acid functionality. This transformation is particularly useful for deprotection in the final stages of a synthesis. The analogous ring-opening of 2-thiazolines to N-acyl-2-amino thiols is well-established.[4]

Mechanism: The reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 position. This leads to a tetrahedral intermediate which subsequently collapses to the ring-opened N-acyl amino acid derivative.

digraph "Acid-Catalyzed Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate"]; H3O [label="H3O+", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protonated [label="Protonated Oxazoline"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="N-(Methylthiocarbonyl)-serine methyl ester"];

Substrate -> Protonated [label="Protonation"]; H3O -> Substrate; Protonated -> Tetrahedral [label="H2O attack"]; Tetrahedral -> Product [label="Ring Opening"]; }

Caption: Mechanism of acid-catalyzed hydrolysis of the oxazoline ring.

Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis

Materials:

  • Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1.0 equiv)

  • Aqueous acid (e.g., 1 M HCl or trifluoroacetic acid in water)

  • Suitable organic solvent (e.g., THF, dioxane)

Procedure:

  • Dissolve the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in a suitable organic solvent.

  • Add the aqueous acid solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as necessary, typically by crystallization or column chromatography.

Synthetic Utility: The resulting N-(methylthiocarbonyl)-serine methyl ester can be further elaborated. For instance, the N-protecting group can be removed under specific conditions, and the ester can be hydrolyzed to the free carboxylic acid, providing a protected serine derivative for peptide synthesis.

II. Applications in the Synthesis of α-Hydroxy-β-Amino Acids

A primary application of the ring-opening of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is the synthesis of α-hydroxy-β-amino acids and their derivatives. These motifs are present in a wide array of biologically active natural products and pharmaceuticals, including the anticancer drug Taxol.[1]

The general strategy involves the nucleophilic ring-opening of the oxazoline to install a desired side chain, followed by hydrolysis to reveal the α-hydroxy and β-amino functionalities. The stereochemistry at the C4 position of the starting material can be used to control the stereochemistry of the final product.

Starting MaterialKey TransformationProductSignificanceReference
N-Boc-N-hydroxymethyl-α-amino aldehydeIntramolecular conjugate additionN-Boc-trans-oxazolidine methyl esterPrecursor to β-amino-α-hydroxy acids
N-Boc aminePd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidationOxazolidinonePrecursor to α-hydroxy-β-amino acids[1]
Isoserine derivativeStereoselective alkylation and nucleophilic ring-opening of sulfamidateβ2,2-Amino acidSynthesis of non-natural amino acids[5]

Conclusion

The ring-opening reactions of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate offer a powerful and versatile platform for the synthesis of highly functionalized, stereochemically defined acyclic molecules. The methodologies outlined in this guide, including base-promoted N-alkylation, multi-component reactions with organometallics, and acid-catalyzed hydrolysis, provide access to valuable synthetic intermediates, most notably derivatives of α-hydroxy-β-amino acids. The ability to control the regioselectivity of the ring-opening and to introduce a variety of substituents makes this heterocyclic building block an invaluable tool for researchers in organic synthesis and drug discovery. Further exploration of the reactivity of this scaffold is anticipated to uncover new and innovative synthetic transformations.

References

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses, 99, 274-285. [Link]

  • ARKIVOC. (2016). Sulfonimidation via ring-opening of 2-oxazolines with acidic sulfonimide nucleophiles. ARKIVOC, 2016(iv), 261-276. [Link]

  • Journal of the American Chemical Society. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(29), 10251–10254. [Link]

  • The Journal of Organic Chemistry. (2015). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 80(15), 7548–7558. [Link]

  • Molecules. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link]

  • The Journal of Organic Chemistry. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2583–2588. [Link]

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8988. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 558–565. [Link]

  • Chemical Reviews. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1–53. [Link]

  • Journal of the American Chemical Society. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12615–12619. [Link]

Sources

Application

Preparation of functionalized amino acids using Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Topic: Preparation of Functionalized Amino Acids using Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction and Significance The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation of Functionalized Amino Acids using Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

The synthesis of non-proteinogenic and functionally diverse α-amino acids is a critical endeavor in medicinal chemistry and drug development. These unique building blocks are instrumental in creating peptides and small molecules with enhanced metabolic stability, novel pharmacological activities, and tailored structural properties. This guide details a robust methodology for the asymmetric synthesis of α-amino acids, leveraging the chiral scaffold of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate .

This method is conceptually analogous to the highly reliable Schöllkopf bis-lactim ether method but utilizes a chiral oxazoline derived from L-serine.[1] The core principle involves the diastereoselective alkylation of a stabilized aza-enolate. The strategic placement of the 2-methylthio group offers unique reactivity, providing a versatile handle for potential post-synthesis modifications, a concept that has been effectively demonstrated in polymer chemistry where oxidation of a similar thioether enables nucleophilic displacement.[2] This dual functionality makes the title reagent a powerful tool for generating a library of diverse, enantiomerically enriched α-amino acids.

Core Principles and Reaction Mechanism

The asymmetric synthesis proceeds through a sequence of well-defined steps that leverage stereochemical control exerted by the chiral oxazoline ring. The methyl ester of L-serine serves as the chiral precursor, establishing the stereocenter that directs the subsequent alkylation.

The overall workflow can be summarized as follows:

Workflow A Synthesis of Chiral Oxazoline B Aza-Enolate Formation A->B  Strong Base (e.g., LDA)  -78 °C, THF C Diastereoselective Alkylation B->C  Electrophile (R-X)  -78 °C to rt D Hydrolysis & Product Isolation C->D  Acidic Hydrolysis  (e.g., 1M HCl)

Caption: High-level workflow for amino acid synthesis.

1. Synthesis of the Chiral Auxiliary: The starting material, Methyl (S)-2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, is synthesized from L-serine methyl ester. This involves the formation of a dithiocarbamate followed by cyclization, a process that locks the stereochemistry derived from serine into the oxazoline ring.

2. Aza-Enolate Formation: The process is initiated by treating the chiral oxazoline with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), at cryogenic temperatures (typically -78 °C). The base selectively deprotonates the C4 position, which is acidic due to the adjacent ester group and the oxazoline ring structure. This generates a planar, lithiated aza-enolate.

3. Diastereoselective Alkylation: This is the key stereochemistry-defining step. The bulky oxazoline ring effectively shields one face of the planar enolate. When an electrophile (e.g., an alkyl halide, R-X) is introduced, it preferentially attacks from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity.[3] The choice of solvent and counter-ion can influence the rigidity of the transition state and, consequently, the degree of stereocontrol.

4. Hydrolysis and Isolation: The final step involves the acidic hydrolysis of the alkylated oxazoline. This process cleaves the heterocyclic ring and the methyl ester, liberating the newly synthesized, non-racemic α-amino acid. The chiral auxiliary can, in principle, be recovered, although it is typically consumed in this final step.

The detailed mechanism is depicted below:

Mechanism cluster_0 Mechanism of Asymmetric Alkylation Start Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate Enolate Lithiated Aza-Enolate (Planar Intermediate) Start->Enolate 1. LDA, THF, -78°C Alkylated Alkylated Oxazoline (New Stereocenter) Enolate->Alkylated 2. Electrophile (R-X) note1 Enolate->note1 Steric shielding by the oxazoline ring dictates face of attack. Product Functionalized α-Amino Acid (Enantiomerically Enriched) Alkylated->Product 3. Acid Hydrolysis (H3O+)

Caption: Key steps in the asymmetric alkylation process.

Experimental Protocols

PART A: Synthesis of Methyl (S)-2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1)

This protocol outlines the synthesis of the chiral auxiliary from L-serine methyl ester hydrochloride.

Materials:

  • L-serine methyl ester hydrochloride

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Methyl iodide (CH₃I)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous MeOH at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add carbon disulfide (1.2 eq) dropwise. The reaction mixture will turn yellow. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and water. Separate the organic layer, wash with saturated NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude intermediate (a dithiocarbamate) is then dissolved in anhydrous DCM. Add a suitable dehydrating/cyclizing agent (e.g., tosyl chloride and triethylamine, or a Mukaiyama-type reagent).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction, wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the title compound 1 .

PART B: Asymmetric Alkylation and Hydrolysis

This protocol describes the diastereoselective alkylation of the chiral auxiliary 1 and subsequent conversion to the target amino acid.

Materials:

  • Methyl (S)-2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1 )

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, allyl iodide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M and 6 M solutions

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Enolate Formation: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add a solution of the oxazoline 1 (1.0 eq) in THF to the flask.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 45 minutes. The formation of the lithium aza-enolate is often indicated by a color change.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alkylated oxazoline intermediate by silica gel column chromatography.

  • Hydrolysis: Treat the purified intermediate with 1 M HCl and heat at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove organic impurities.

  • Concentrate the aqueous layer in vacuo. For complete hydrolysis and deprotection, the residue can be further treated with 6 M HCl at reflux.

  • Purification: Dissolve the crude amino acid hydrochloride in water and apply to a Dowex 50WX8 ion-exchange column. Wash the column with water, then elute the amino acid with aqueous ammonia. Lyophilize the appropriate fractions to yield the pure, functionalized α-amino acid.

Representative Results

The diastereoselectivity of the alkylation step is typically high, and overall yields are moderate to good. The following table provides illustrative data based on analogous systems, as specific data for this exact substrate is not widely published.[1]

Electrophile (R-X)Product (R-group)Diastereomeric Excess (d.e.)Isolated Yield (Overall)
CH₃IMethyl (Alanine derivative)>95%65-75%
Bn-BrBenzyl (Phenylalanine derivative)>95%70-80%
Allyl-BrAllyl (Allylglycine derivative)>92%68-78%
i-Pr-IIsopropyl (Valine derivative)>90%55-65%

Note: Yields and d.e. are highly dependent on the specific reaction conditions, purity of reagents, and the nature of the electrophile. The data presented should be considered representative targets for optimization.

Conclusion

The use of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate as a chiral glycine equivalent provides a reliable and versatile route to a wide range of enantiomerically enriched, non-proteinogenic α-amino acids. The methodology is characterized by its operational simplicity, high diastereoselectivity, and the potential for further functionalization via the 2-methylthio group. This makes it a valuable tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require access to novel amino acid building blocks for their research and development programs.

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health. Available at: [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. Available at: [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. ACS Publications. Available at: [Link]

  • Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. ACS Publications. Available at: [Link]

  • Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). RSC Publishing. Available at: [Link]

  • An Efficient Diastereoselective Synthesis of Chiral Oxazolinylferrocene Compounds. ACS Publications. Available at: [Link]

  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Springer. Available at: [Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. National Institutes of Health. Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.Google Patents.
  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. National Institutes of Health. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.
  • Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

  • Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. MDPI. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. RSC Publishing. Available at: [Link]

  • Synthesis of 2 — ( Chiral Alkyl ) Oxazolines. An-Najah National University. Available at: [Link]

  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. Available at: [Link]

Sources

Method

The Emergence of 2-(Methylthio)oxazolines: A New Frontier in Chiral Ligand Design for Asymmetric Catalysis

Abstract The relentless pursuit of stereochemical control in chemical synthesis has cemented the importance of chiral ligands in asymmetric catalysis. Among the privileged classes of ligands, those containing the oxazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of stereochemical control in chemical synthesis has cemented the importance of chiral ligands in asymmetric catalysis. Among the privileged classes of ligands, those containing the oxazoline moiety have demonstrated remarkable versatility and efficacy across a broad spectrum of metal-catalyzed transformations. This application note delves into a specific, yet burgeoning, subclass: 2-(methylthio)oxazoline ligands, with a particular focus on the prototypical methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate . We will explore the synthetic rationale, coordination behavior, and practical applications of these ligands, providing detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis. The strategic incorporation of a soft thioether donor at the 2-position of the oxazoline ring introduces unique electronic and steric properties, offering a new handle for fine-tuning catalytic activity and enantioselectivity.

Introduction: The Oxazoline Scaffold and the Significance of the 2-Substituent

Chiral oxazoline-containing ligands are mainstays in the toolkit of synthetic chemists due to their modular and readily accessible nature, typically synthesized in high-yielding steps from chiral β-amino alcohols.[1] The stereocenter, positioned alpha to the oxazoline nitrogen, is in close proximity to the coordinated metal center, thereby exerting direct influence over the enantioselectivity of the catalytic process.[1]

While phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX) have been extensively studied and successfully applied, the exploration of ligands with alternative donor atoms at the 2-position is a fertile ground for innovation.[2] The introduction of a methylthio (-SMe) group, a soft donor, in conjunction with the hard nitrogen of the oxazoline, creates a hemilabile P,N-type ligand environment. This combination can influence the electronic properties of the metal center and provide a unique steric environment, potentially leading to novel reactivity and improved selectivity in asymmetric transformations.

Synthesis of Chiral 2-(Alkylthio)-4,5-dihydrooxazoles

The synthesis of the title class of ligands is accessible through established methodologies for oxazoline ring formation. A general and reliable route involves the cyclization of a β-hydroxy amide precursor.

General Synthetic Workflow

Synthesis of 2-(Methylthio)oxazoline Ligands cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Chiral_Amino_Acid Chiral Amino Acid (e.g., Serine methyl ester) Amide_Formation Amide Formation Chiral_Amino_Acid->Amide_Formation Coupling Thioacylating_Agent Thioacylating Agent (e.g., Methyl dithioacetate) Thioacylating_Agent->Amide_Formation beta_Hydroxy_Thioamide β-Hydroxy Thioamide Amide_Formation->beta_Hydroxy_Thioamide Cyclization Cyclization beta_Hydroxy_Thioamide->Cyclization Cyclization_Reagent Cyclization Reagent (e.g., TsCl, SOCl2) Cyclization_Reagent->Cyclization Target_Ligand Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate Cyclization->Target_Ligand

Caption: General synthetic workflow for 2-(methylthio)oxazoline ligands.

Protocol: Synthesis of Methyl (S)-2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
L-Serine methyl ester hydrochloride56-45-1155.581.56 g10 mmol
Triethylamine121-44-8101.192.79 mL20 mmol
Methyl dithioacetate598-64-1106.211.06 g10 mmol
Dichloromethane (DCM)75-09-284.9350 mL-
Thionyl chloride (SOCl₂)7719-09-7118.970.80 mL11 mmol
Anhydrous Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Amide Formation:

    • To a stirred suspension of L-serine methyl ester hydrochloride (1.56 g, 10 mmol) in dichloromethane (30 mL) at 0 °C, add triethylamine (2.79 mL, 20 mmol) dropwise.

    • Stir the mixture for 15 minutes at 0 °C, then add methyl dithioacetate (1.06 g, 10 mmol).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude β-hydroxy thioamide.

  • Cyclization:

    • Dissolve the crude β-hydroxy thioamide in dichloromethane (20 mL) and cool to 0 °C.

    • Add thionyl chloride (0.80 mL, 11 mmol) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a stirred, saturated solution of sodium bicarbonate (50 mL) at 0 °C.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the title compound.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

One of the most promising areas for the application of thioether-oxazoline ligands is in palladium-catalyzed asymmetric allylic alkylation (AAA).[2] This reaction is a powerful tool for the formation of C-C, C-N, and C-O bonds. The unique electronic properties of the thioether-oxazoline ligand can influence the stability and reactivity of the intermediate π-allyl palladium complex, leading to high levels of enantioselectivity.

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

Pd-Catalyzed_AAA_Cycle Pd(0)L* Pd(0)L* pi_Allyl_Pd(II)L* π-Allyl Pd(II)L* Pd(0)L*->pi_Allyl_Pd(II)L* Oxidative Addition Allylic_Substrate Allylic Substrate Allylic_Substrate->pi_Allyl_Pd(II)L* Product Enantioenriched Product pi_Allyl_Pd(II)L*->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd(0)L* Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

This protocol is a representative procedure for evaluating the performance of a new thioether-oxazoline ligand in a standard AAA reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
[Pd(allyl)Cl]₂12012-95-2365.840.9 mg0.0025 mmol
Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate--2.1 mg0.011 mmol
1,3-Diphenylallyl acetate7458-54-0252.3150.5 mg0.2 mmol
Dimethyl malonate108-59-8132.1225.1 µL0.22 mmol
N,O-Bis(trimethylsilyl)acetamide (BSA)10416-59-8203.4358.7 µL0.24 mmol
Potassium acetate (KOAc)127-08-298.140.5 mg0.005 mmol
Anhydrous Toluene108-88-392.142.0 mL-

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, to a flame-dried Schlenk tube, add [Pd(allyl)Cl]₂ (0.9 mg, 0.0025 mmol) and the chiral ligand (2.1 mg, 0.011 mmol).

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • In a separate flame-dried vial, dissolve 1,3-diphenylallyl acetate (50.5 mg, 0.2 mmol) and dimethyl malonate (25.1 µL, 0.22 mmol) in anhydrous toluene (1.0 mL).

    • Add BSA (58.7 µL, 0.24 mmol) and KOAc (0.5 mg, 0.005 mmol) to the substrate solution.

  • Reaction Execution:

    • Add the substrate solution to the catalyst solution via syringe.

    • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance and Causality

The performance of the methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate ligand in this reaction will be influenced by several factors:

  • Chelation: The N,S-bidentate coordination to the palladium center creates a chiral pocket around the metal.

  • Thioether Influence: The soft sulfur atom can stabilize the electron-deficient palladium(II) intermediate. Its steric bulk will also influence the orientation of the approaching nucleophile.

  • Carboxylate Group: The ester functionality at the 4-position can have both steric and electronic effects. It may influence the bite angle of the ligand and could potentially engage in secondary interactions with the substrate or nucleophile.

A successful outcome would be the formation of the alkylated product in high yield and with significant enantioselectivity. The absolute configuration of the product will be dictated by the stereochemistry of the chiral amino acid used in the ligand synthesis.

Other Potential Applications

The unique properties of 2-(methylthio)oxazoline ligands suggest their potential utility in a range of other asymmetric catalytic reactions.

Table 1: Potential Asymmetric Reactions for 2-(Methylthio)oxazoline Ligands

Reaction TypeMetalRationale
Diels-Alder Reaction Cu(II), Zn(II)The N,S-ligand can form a chiral Lewis acid complex, activating the dienophile and controlling the facial selectivity of the diene approach.
Friedel-Crafts Alkylation Cu(II), Zn(II)Similar to the Diels-Alder reaction, the chiral Lewis acid can activate the electrophile for enantioselective attack by an electron-rich arene.
Aldol Reaction Sn(II), Ti(IV)The ligand can form a chiral complex that controls the geometry of the enolate and the facial selectivity of the aldehyde addition.
Heck Reaction Pd(II)The ligand can influence the regioselectivity and enantioselectivity of the migratory insertion step.

Conclusion and Future Outlook

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and its analogues represent a promising, yet underexplored, class of chiral ligands for asymmetric catalysis. The introduction of a thioether moiety at the 2-position of the oxazoline ring provides a valuable tool for modulating the steric and electronic environment of the metal catalyst. The protocols and insights provided in this application note serve as a starting point for researchers to explore the potential of these ligands in a variety of enantioselective transformations. Further studies into the synthesis of a broader range of these ligands and their application in different catalytic systems are warranted and are expected to lead to the development of novel and highly efficient asymmetric catalytic processes.

References

  • Gant, T. G. & Meyers, A. I. The chemistry of 2-oxazolines (1985–present). Tetrahedron50 , 2297-2360 (1994). [Link]

  • Desimoni, G., Faita, G. & Jørgensen, K. A. C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews106 , 3561-3651 (2006). [Link]

  • McManus, H. A. & Guiry, P. J. Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews104 , 4151-4202 (2004). [Link]

  • Stoltz, B. M. Palladium-Catalyzed Asymmetric Allylic Alkylation. in Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures (ed. Heathcock, C. H.) 101-143 (W. H. Freeman, 2008). [Link]

  • Trost, B. M. & Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews96 , 395-422 (1996). [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling of 2-(Methylthio)oxazolines via the Liebeskind-Srogl Reaction

Executive Summary The synthesis of 2-substituted oxazolines is of paramount importance in medicinal chemistry and asymmetric catalysis, where these motifs serve as privileged pharmacophores and chiral ligands. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-substituted oxazolines is of paramount importance in medicinal chemistry and asymmetric catalysis, where these motifs serve as privileged pharmacophores and chiral ligands. Traditional methods for functionalizing the 2-position often require harsh condensation conditions or highly reactive organometallic reagents. This application note details the use of 2-(methylthio)oxazolines as highly stable, electrophilic substrates in Palladium-catalyzed, Copper-mediated cross-coupling reactions with boronic acids—a paradigm known as the Liebeskind-Srogl coupling [1]. By leveraging specific transition-metal causality, this protocol enables C–C bond formation under completely neutral conditions, ensuring exceptional functional group tolerance.

Mechanistic Principles: The Causality of C–S Bond Activation

In traditional cross-coupling (e.g., Suzuki-Miyaura), an aryl halide undergoes spontaneous oxidative addition with a Pd(0) catalyst. However, the C(sp2)–S bond in 2-(methylthio)oxazolines is relatively inert. To overcome this activation barrier without resorting to harsh thermal conditions, a synergistic bimetallic system is employed [2].

  • Thiophilic Activation: Copper(I) thiophene-2-carboxylate (CuTC) acts as a stoichiometric Lewis acid cofactor. The Cu(I) center coordinates to both the oxazoline nitrogen and the sulfur atom, heavily polarizing the C–S bond and reducing the electron density at the C2 position.

  • Oxidative Addition & Transmetalation: This polarization facilitates the oxidative addition of Pd(0) into the C–S bond. During transmetalation, the aryl group from the boronic acid transfers to the Pd(II) center.

  • Thermodynamic Driving Force: Crucially, CuTC scavenges the released methylthiolate anion to form an insoluble Cu(SMe) byproduct. This prevents the sulfur from poisoning the Pd catalyst and provides the thermodynamic sink that drives the reaction forward [3].

  • "Baseless" Coupling: Because CuTC directly mediates the transmetalation step, the reaction does not require the exogenous inorganic bases (e.g., K₂CO₃, NaOH) typical of standard Suzuki couplings. This makes the protocol ideal for base-sensitive substrates [4].

G Pd0 Pd(0) Catalyst Active Species Coord Cu(I) Coordination Polarization of C-S Bond Pd0->Coord 2-(Methylthio)oxazoline + CuTC OxAdd Oxidative Addition Pd(II) Insertion into C-S Bond TransMet Transmetalation Transfer of Aryl Group OxAdd->TransMet Arylboronic Acid Coord->OxAdd C-S Activation RedElim Reductive Elimination Formation of C-C Bond TransMet->RedElim Cu(SMe) Byproduct RedElim->Pd0 Catalyst Regeneration Product 2-Substituted Oxazoline (Product) RedElim->Product Product Release

Catalytic cycle of the Liebeskind-Srogl cross-coupling mechanism.

Causality in Experimental Design

To ensure a self-validating and highly reproducible system, specific experimental choices must be strictly adhered to:

  • Ligand Selection (Tri-2-furylphosphine, TFP): Unlike triphenylphosphine (PPh₃), TFP is less electron-donating. This electronic deficiency accelerates the reductive elimination step, which is often the rate-limiting step in Liebeskind-Srogl couplings.

  • Anaerobic Integrity: The reaction must be rigorously degassed. The presence of O₂ will cause Cu(I) to oxidize to Cu(II), which rapidly promotes the undesired Glaser-type homocoupling of the boronic acid, consuming the starting material and stalling the cross-coupling.

  • Ammonia Workup: The reaction generates stoichiometric amounts of copper salts. Washing the organic phase with aqueous NH₄OH forms water-soluble copper-amine complexes, ensuring complete removal of paramagnetic copper species that would otherwise interfere with NMR characterization.

Standardized Protocol for Cross-Coupling

Reagents Required:

  • 2-(Methylthio)oxazoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)

  • Tri-2-furylphosphine (TFP) (0.10 mmol, 10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, TFP, CuTC, and the arylboronic acid.

  • Solvent & Substrate Addition: Seal the flask with a rubber septum and purge with Argon for 10 minutes. Inject the anhydrous 1,4-Dioxane, followed by the 2-(methylthio)oxazoline via syringe.

  • Degassing: Perform three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen. Backfill the flask with Argon.

  • Reaction: Submerge the flask in a pre-heated oil bath at 75 °C. Stir vigorously for 12–16 hours. The solution will typically transition from a dark red/brown to a heterogeneous black mixture as Cu(SMe) precipitates.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the bulk of the insoluble copper and palladium salts.

  • Copper Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous NH₄OH solution (3 × 15 mL) until the aqueous layer is no longer blue. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-aryloxazoline.

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, CuTC Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction Heat at 75°C under Ar Degas->React Workup 4. Workup Filter & Wash with NH4OH React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling protocol.

Quantitative Data & Substrate Scope

The neutral conditions of this protocol allow for the incorporation of highly sensitive functional groups that would degrade under standard basic Suzuki conditions. The table below summarizes the expected quantitative yields and reaction times for various boronic acids coupled with 2-(methylthio)oxazoline.

Boronic Acid PartnerEquivalentsTemp (°C)Time (h)Yield (%)Functional Group Tolerance Notes
Phenylboronic acid1.5751288Standard baseline coupling.
4-Formylphenylboronic acid1.5751482Aldehyde remains fully intact; no base-catalyzed condensation.
4-Nitrophenylboronic acid2.0801674Requires slight excess due to electron-withdrawing nature.
3-Thiopheneboronic acid1.5751285Heteroaromatics couple efficiently without catalyst poisoning.
4-Hydroxyphenylboronic acid1.5751679Free phenol tolerated under baseless conditions.

Note: Yields represent isolated, chromatographically pure products. A drop in yield typically correlates with the observation of biphenyl byproducts (homocoupling), indicating incomplete degassing.

Self-Validating Checks & Troubleshooting

  • Symptom: High recovery of starting 2-(methylthio)oxazoline and presence of symmetrical biaryl species.

    • Causality: Oxygen contamination. O₂ oxidizes Cu(I) to Cu(II), which rapidly dimerizes the boronic acid.

    • Solution: Ensure rigorous freeze-pump-thaw degassing and check Schlenk line integrity.

  • Symptom: Reaction stalls at ~50% conversion.

    • Causality: Insufficient CuTC. Because CuTC acts as a stoichiometric scavenger for the methylthiolate, any degradation of the CuTC limits maximum conversion.

    • Solution: Store CuTC in a dark, inert environment, as it is sensitive to light and moisture over time.

References

  • Liebeskind, L. S., & Srogl, J. (2000). The Liebeskind-Srogl cross-coupling reaction and its synthetic application. ResearchGate. Available at:[Link]

  • Manna, S., et al. (2023). Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis. Journal of the American Chemical Society, 145(4), 2458-2465. Available at:[Link]

  • Prokopcová, H., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. ACS Omega, 9(30), 32451-32463. Available at:[Link]

  • Miura, M., et al. (2015). C–S Bond Activation. Topics in Current Chemistry, 374(1), 1-35. Available at:[Link]

Method

Application Note: Safe Handling, Storage, and Laboratory Protocols for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Executive Summary Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a highly specialized, polyfunctional intermediate utilized in advanced organic synthesis, ligand design, and the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a highly specialized, polyfunctional intermediate utilized in advanced organic synthesis, ligand design, and the development of peptidomimetics. The molecule features three distinct reactive sites: a 4,5-dihydrooxazole (oxazoline) ring, a methylthio ether, and a methyl ester. While this polyfunctionality makes it a versatile building block, it also introduces significant stability challenges.

This application note establishes authoritative guidelines for the storage, handling, and analytical validation of this compound. By understanding the mechanistic causality of its degradation, researchers can implement a self-validating workflow that prevents premature decomposition and ensures experimental reproducibility.

Physicochemical Profiling & Causality of Degradation

To design an effective handling protocol, one must first understand the chemical causality behind the compound's degradation pathways. The molecule is susceptible to three primary modes of failure:

  • Oxazoline Ring Instability (Hydrolysis): The 2-oxazoline moiety is highly sensitive to hydrolytic cleavage, particularly under acidic conditions. Protonation of the oxazoline nitrogen significantly enhances the electrophilicity of the C2 carbon, facilitating nucleophilic attack by water. This leads to irreversible ring-opening, yielding ring-opened amides or thioesters [1]. Even ambient atmospheric moisture can initiate this process over time [2].

  • Thioether Oxidation: The methylthio group (-SCH₃) is an electron-rich center susceptible to spontaneous oxidation. Exposure to atmospheric oxygen, particularly at air-water interfaces formed by condensation, can rapidly oxidize the thioether to its corresponding sulfoxide or sulfone derivatives [3].

  • Ester Saponification: The methyl carboxylate group at the 4-position is vulnerable to base-catalyzed hydrolysis. Exposure to alkaline environments or basic fumes in the laboratory will result in the formation of the corresponding carboxylic acid salt.

Degradation Compound Methyl 2-(methylthio)- 4,5-dihydrooxazole-4-carboxylate Oxidation Thioether Oxidation (O2 / ROS) Compound->Oxidation Atmospheric Exposure Hydrolysis1 Acidic Hydrolysis (H2O / H+) Compound->Hydrolysis1 Moisture + Acid Hydrolysis2 Basic Hydrolysis (H2O / OH-) Compound->Hydrolysis2 Moisture + Base Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide RingOpen Ring-Opened Amide/Thioester Hydrolysis1->RingOpen Carboxylic Carboxylic Acid Derivative Hydrolysis2->Carboxylic

Figure 1: Primary degradation pathways of the oxazoline derivative via oxidation and hydrolysis.

Storage Guidelines & Environmental Controls

Based on the degradation causality outlined above, strict environmental controls are mandatory to maintain the structural integrity of the compound.

Table 1: Physicochemical Vulnerabilities and Mitigation Strategies

ParameterRequirementScientific Causality
Temperature -20°C (Long-term)Suppresses the kinetic rate of spontaneous thioether oxidation and thermal degradation.
Atmosphere Argon (Ar)Displaces atmospheric oxygen and moisture. Ar is denser than N₂, providing a superior protective blanket over solids.
Container Amber Glass with PTFE SeptumPrevents photo-induced radical generation which can accelerate thioether oxidation. PTFE prevents moisture ingress.
Co-storage Segregated from Acids/BasesPrevents exposure to volatile acidic/basic fumes that catalyze oxazoline or ester hydrolysis.

Laboratory Handling Protocols

To ensure a self-validating system, every handling step must actively exclude moisture and oxygen. The following protocol dictates the standard operating procedure (SOP) for dispensing the compound without compromising the bulk supply.

Workflow Equilibrate 1. Equilibrate to Room Temp (Desiccator) Purge 2. Purge Glovebox with Argon (<1 ppm O2/H2O) Equilibrate->Purge Dispense 3. Weigh & Dispense Compound Purge->Dispense Seal 4. Seal in Amber Vial (PTFE Septum) Dispense->Seal Store 5. Return to -20°C Storage Seal->Store

Figure 2: Standard operating procedure for inert-atmosphere dispensing to prevent degradation.

Step-by-Step Dispensing Methodology:
  • Thermal Equilibration: Remove the sealed primary container from the -20°C freezer. Place it immediately into a desiccator and allow it to equilibrate to room temperature for at least 60 minutes.

    • Causality: Opening a cold container causes immediate atmospheric condensation on the chemical surface, creating an air-water interface that triggers spontaneous thioether oxidation and oxazoline hydrolysis.

  • Inert Atmosphere Preparation: Transfer the sealed, room-temperature container into a glovebox or prepare a Schlenk line. Purge the environment with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dispensing: Unseal the container strictly under the Argon atmosphere. Use static-free, oven-dried spatulas to weigh the required mass into a pre-dried reaction vessel or a secondary amber storage vial.

  • Re-sealing: Flush the primary container with Argon for 30 seconds. Seal tightly with a PTFE-lined cap and wrap the junction tightly with Parafilm to create a secondary moisture barrier.

  • Return to Storage: Immediately return the primary container to the -20°C freezer.

Analytical Validation Protocol

A robust experimental workflow must be self-validating. Before committing this reagent to complex, multi-step syntheses, its integrity must be verified to ensure the handling protocol was successful.

  • ¹H NMR (CDCl₃) Quality Gate: Check for the disappearance of the sharp singlet corresponding to the -SCH₃ group (typically around δ 2.5 ppm) and the appearance of downfield shifted signals indicative of sulfoxide formation. Additionally, monitor the oxazoline ring protons; ring-opening will drastically alter the coupling constants and chemical shifts of the C4 and C5 protons due to the loss of conformational rigidity.

  • Solvent Selection: When preparing stock solutions for analytical or synthetic use, strictly adhere to the compatibility guidelines below.

Table 2: Recommended Solvent Compatibility for Stock Solutions

SolventCompatibilityRationale
Anhydrous DCM ExcellentNon-nucleophilic, aprotic, and easily dried. Ideal for oxazoline preservation.
Anhydrous THF ExcellentAprotic and stabilizing for the oxazoline ring; must be free of peroxides to prevent thioether oxidation.
Methanol / Ethanol PoorProtic solvents can act as nucleophiles, slowly degrading the oxazoline ring over time.
Aqueous Buffers Very PoorRapidly induces hydrolysis; use only immediately prior to the desired reaction.

References

  • Challenges and Opportunities for the Large-Scale Chemoenzymatic Glycoengineering of Therapeutic N-Glycosylated Monoclonal Antibodies Source: Frontiers in Chemistry URL:[Link]

  • Poly(2-isopropenyl-2-oxazoline) Hydrogels for Biomedical Applications Source: ACS Macromolecules URL:[Link]

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet Source: Journal of the American Chemical Society (JACS) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals handling Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate . Because this compound features a highly reactive oxazoline ring coupled with a methylthio ether and a methyl ester, it is exceptionally vulnerable to moisture-induced degradation.

This document provides a mechanistic understanding of its instability, quantitative storage parameters, and self-validating protocols to ensure absolute structural integrity during long-term storage and routine dispensing.

Mechanistic Causality: The Vulnerability of the Oxazoline Core

To effectively protect a reagent, you must first understand why it degrades. The degradation of 2-(methylthio)oxazoline derivatives is not a simple dissolution issue; it is a rapid, water-driven nucleophilic attack dictated by the molecule's electronic topography.

The oxazoline ring is inherently susceptible to ring-opening hydrolysis, a process that accelerates drastically under acidic conditions where the nitrogen atom becomes protonated[1]. In the case of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, the presence of the 2-methylthio group (-SCH₃) exacerbates this vulnerability. The sulfur atom withdraws electron density, rendering the C2 carbon highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile and attacks the C2 position.

Depending on the pH and microenvironment, this leads to three primary degradation pathways:

  • Ring Opening: Cleavage of the C-O bond to form an acyclic S-methyl thiocarbamate.

  • Displacement: Cleavage of the C-S bond, expelling methanethiol (a foul-smelling gas) and forming a 2-oxazolidinone derivative.

  • Ester Hydrolysis: Water attacks the C4 methyl ester, yielding a carboxylic acid.

HydrolysisPathways A Methyl 2-(methylthio)- 4,5-dihydrooxazole-4-carboxylate B H2O Exposure (Atmospheric Moisture) A->B Improper Storage C Nucleophilic Attack at C2 (Electrophilic Center) B->C Acid/Base Catalysis D Attack at C4 Ester (Carbonyl Carbon) B->D Base Catalysis E Pathway A: Ring Opening (Acyclic Thiocarbamate) C->E C-O Bond Cleavage F Pathway B: -SCH3 Displacement (2-Oxazolidinone Derivative) C->F C-S Bond Cleavage G Pathway C: Ester Hydrolysis (Carboxylic Acid Derivative) D->G -OCH3 Displacement

Figure 1: Mechanistic pathways of water-induced degradation of 2-(methylthio)oxazoline derivatives.

Quantitative Data: Storage Conditions vs. Shelf-Life

Because standard laboratory freezers undergo auto-defrost cycles that introduce high humidity, temperature control alone is insufficient. The compound must be isolated from moisture using secondary containment.

Storage TemperaturePrimary AtmosphereSecondary ContainmentExpected Shelf-LifeDegradation Risk
25°C (Ambient) AirNone< 24 hoursCritical (Rapid hydrolysis)
4°C (Fridge) Nitrogen (N₂)Parafilm seal1–2 weeksHigh (Condensation risk)
-20°C (Freezer) Argon (Ar)Sealed Desiccator (Drierite)6–12 monthsLow
-80°C (Ultra-low) Argon (Ar)Sealed Desiccator (Drierite)> 2 yearsMinimal

Core Experimental Protocols: Self-Validating Workflows

To prevent the ingress of moist air, all handling must be performed using rigorous air-free techniques. The following protocols are designed as self-validating systems —meaning each step contains a physical confirmation that the inert environment has not been breached.

Protocol A: Routine Dispensing via Schlenk Line and Syringe Technique

When removing reagent from a sealed crown-cap or Sure/Seal™ bottle, creating a partial vacuum will inevitably pull atmospheric moisture through the punctured septum. You must replace the withdrawn volume with dry inert gas.

  • Preparation & Purging: Attach a needle to a Schlenk line connected to a dry Argon source. Insert the needle into a blank sealed vial and cycle vacuum/Argon three times to purge the needle[2].

    • Validation Check: Observe the oil bubbler on the Schlenk line. Vigorous bubbling during the Argon backfill confirms positive pressure and an unclogged needle.

  • Pressurization: Insert the Argon-purged needle through the PTFE-faced rubber liner of the reagent bottle. This blankets the reagent in inert gas.

  • Syringe Preparation: Take a sterile, oven-dried syringe. Pierce the reagent septum and draw/expel the internal Argon three times to strip any residual moisture from the syringe barrel.

  • Dispensing: Slowly draw the required volume of the compound (if in solution) or suspend it in a dry solvent.

    • Validation Check: As you withdraw the plunger, the Argon bubbler should briefly slow down, confirming that the inert gas is actively replacing the displaced liquid volume, preventing a vacuum.

  • Sealing: Withdraw the syringe. The PTFE elastomer liner will self-seal. Immediately apply an overcap or Parafilm, and return the bottle to the -20°C desiccator.

Protocol B: Gravimetric Validation (Weighing by Difference)

Never open the main reagent bottle to ambient air to weigh the solid on a balance.

  • Weigh the intact, sealed reagent bottle (including the septum and cap) on an analytical balance. Record the mass ( M1​ ).

  • Use Protocol A to inject a known volume of anhydrous solvent (e.g., dry DCM or THF) into the bottle to create a stock solution.

  • Withdraw the desired volume of the stock solution using an Argon-purged syringe.

  • Reweigh the sealed reagent bottle ( M2​ ).

    • Validation Check: The mass of the reagent utilized is exactly M1​−M2​ . This guarantees accurate dosing with zero atmospheric exposure.

Troubleshooting & FAQs

Q: My stock bottle of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate has developed a strong, foul odor resembling rotten cabbage. Is it still good? A: No. The odor is methanethiol gas (CH₃SH), which is released when water attacks the C2 position and cleaves the C-S bond (Pathway B in Figure 1). The presence of this odor is a definitive diagnostic marker that the compound has undergone severe hydrolytic degradation. Discard the reagent safely.

Q: I stored the bottle at -20°C, but NMR analysis shows broad peaks around 3.5–4.5 ppm that weren't there before. What happened? A: You likely placed the cold bottle directly on the benchtop before it equilibrated to room temperature. This causes rapid condensation of atmospheric moisture on the cold septum. When you pierced the septum, you dragged liquid water directly into the reagent. Always allow the sealed desiccator to reach room temperature before opening it.

Q: Can I use standard rubber septa for long-term storage after opening the original crimp cap? A: Standard natural rubber septa are highly permeable to oxygen and moisture over time. You must use PTFE-faced elastomer liners (such as Sure/Seal™ septa) which provide a chemically inert, moisture-proof barrier.

Q: Is this compound sensitive to light as well as moisture? A: While hydrolysis is the primary threat, UV light can slowly induce radical cleavage of the methylthio group. It is best practice to store the compound in amber glass vials within a dark desiccator.

Sources

Optimization

Optimizing reaction yield in the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. As a Senior Application Scientist, my goal is to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the synthesis of complex heterocyclic molecules.

Proposed Synthetic Pathway

The synthesis of the target molecule, while not extensively documented as a standalone procedure, can be logically approached via a well-established route for similar 2-thiooxazolines. The most chemically sound pathway involves a two-step process starting from a chiral amino alcohol, L-serine methyl ester.

  • Step 1: Cyclization with Carbon Disulfide. L-serine methyl ester hydrochloride is reacted with carbon disulfide (CS₂) in the presence of a base. This forms an intermediate dithiocarbamate which undergoes intramolecular cyclization to yield the thione intermediate, Methyl 2-thioxo-4,5-dihydrooxazole-4-carboxylate.

  • Step 2: S-Methylation. The thione intermediate is then selectively S-methylated using a suitable methylating agent, such as methyl iodide (MeI), to yield the final product.

This pathway is advantageous as it utilizes readily available starting materials and proceeds through a stable, characterizable intermediate.

Reaction_Mechanism cluster_reactants Starting Materials cluster_products Products & Intermediates Serine L-Serine Methyl Ester (as HCl salt) Step1 Step 1: Cyclization Serine->Step1 CS2 Carbon Disulfide (CS₂) CS2->Step1 Base1 Base (e.g., Et₃N) Base1->Step1 MeI Methyl Iodide (MeI) Step2 Step 2: S-Methylation MeI->Step2 Base2 Base (e.g., K₂CO₃) Base2->Step2 Intermediate Methyl 2-thioxo-4,5-dihydrooxazole- 4-carboxylate Intermediate->Step2 Product Methyl 2-(methylthio)-4,5-dihydrooxazole- 4-carboxylate Step1->Intermediate Formation of Thione Step2->Product Final Product Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents 1. Verify Reagent Quality - Anhydrous Solvents? - Fresh CS₂? - Dry Starting Material? Start->CheckReagents CheckStoich 2. Review Stoichiometry - Correct Molar Ratios? - Accurate Weighing? CheckReagents->CheckStoich SolutionReagents Solution: Use anhydrous solvents. Dry starting materials. Use fresh reagents. CheckReagents->SolutionReagents CheckConditions 3. Analyze Reaction Conditions - Correct Temperature Control? - Appropriate Base/Solvent? CheckStoich->CheckConditions SolutionStoich Solution: Recalculate and re-weigh. Use slight excess of MeI. CheckStoich->SolutionStoich CheckWorkup 4. Evaluate Workup & Purification - Product Loss During Extraction? - Decomposition on Silica Gel? CheckConditions->CheckWorkup SolutionConditions Solution: Maintain 0°C for additions. Optimize base/solvent choice (see Table 1). CheckConditions->SolutionConditions SolutionWorkup Solution: Use mild aqueous washes. Consider neutral alumina for chromatography. CheckWorkup->SolutionWorkup

Caption: Systematic workflow for troubleshooting low product yield.

Q2: I'm observing a major side product. How can I identify and minimize it?

Answer: Side product formation is a key challenge in multi-step syntheses. In this specific reaction, the most likely side products arise from incomplete reactions or competing reaction pathways.

  • Unreacted Thione Intermediate: If the S-methylation step is incomplete, you will isolate the thione intermediate (Methyl 2-thioxo-4,5-dihydrooxazole-4-carboxylate). This can be identified by ¹H NMR (presence of a broad N-H proton) and mass spectrometry.

    • Solution: Increase the equivalents of methyl iodide to 1.1-1.2 equivalents. Ensure the base (e.g., K₂CO₃) is finely powdered to maximize surface area and reactivity. Increase the reaction time or gently warm the reaction to 40-50 °C. [1]

  • N-Methylation: While S-methylation is generally favored for thiones, competitive N-methylation can occur, especially under harsh conditions, leading to the formation of a zwitterionic or rearranged product.

    • Solution: Perform the methylation at a lower temperature (start at 0 °C). Use a milder methylating agent if methyl iodide proves too reactive. The choice of base and solvent can also influence this selectivity; polar aprotic solvents like DMF might favor N-alkylation more than solvents like acetone or acetonitrile. [1][2]

  • Ester Hydrolysis: If moisture is present or if the workup involves strong base (e.g., NaOH), the methyl ester can be saponified to the corresponding carboxylic acid.

    • Solution: Maintain strictly anhydrous conditions. During workup, use a weak base like saturated sodium bicarbonate for neutralization and minimize contact time.

Q3: How should I purify the final product?

Answer: Purification requires a method that is efficient yet mild enough to prevent degradation of the target compound.

  • Standard Protocol: Flash column chromatography on silica gel is the most common method. A gradient elution system starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) is typically effective. The product is moderately polar and should elute after non-polar impurities.

  • Troubleshooting Purification:

    • Streaking/Decomposition on Silica: If you observe significant tailing or loss of product on the column, the acidic nature of silica gel may be causing decomposition.

    • Solution: You can either deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent or switch to a more neutral stationary phase like alumina (Brockmann I-III, neutral).

    • Product Storage: Dihydrooxazolines can be moisture-sensitive. [3]After purification, the product should be stored under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C) to prevent hydrolysis over time.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for optimizing your synthesis. These are derived from established procedures for analogous transformations.

ParameterStep 1: CyclizationStep 2: S-MethylationRationale / Key Reference
Key Reagents L-Serine Methyl Ester HCl, CS₂Thione Intermediate, MeIStarting materials for the core structure. [1]
Solvent Anhydrous Ethanol or DMFAnhydrous Acetone or DMFPolar solvents are needed to dissolve the starting materials. [1][2]
Base Triethylamine (2.2 equiv)K₂CO₃ (3.0 equiv, powdered)Et₃N acts as a base and scavenger. K₂CO₃ is a solid base, easy to remove. [1]
Temperature 0 °C to RT0 °C to RT (or 50 °C)Controls exotherm and minimizes side reactions. [1]
Reaction Time 4-6 hours2-4 hoursMonitor by TLC for completion.
Workup Solvent removal, aqueous washFiltration, solvent removal, extractionStandard procedures to isolate the crude product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-thioxo-4,5-dihydrooxazole-4-carboxylate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add L-serine methyl ester hydrochloride (1.0 equiv) and anhydrous ethanol (approx. 0.2 M).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 equiv) dropwise via syringe. Stir for 20 minutes at 0 °C.

  • Add carbon disulfide (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and water.

  • Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude thione intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

  • To a flame-dried round-bottom flask, add the crude thione intermediate (1.0 equiv) and anhydrous acetone (approx. 0.2 M).

  • Add finely powdered potassium carbonate (3.0 equiv).

  • Cool the suspension to 0 °C in an ice bath.

  • Add methyl iodide (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 50 °C for 1-2 hours. [1]6. Once the reaction is complete, filter off the potassium carbonate and wash the solid with additional acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, Hexane:Ethyl Acetate) to afford the pure title compound.

References

  • Benchchem. (2025). Troubleshooting low yield in Fenoxazoline synthesis.
  • Glorius, F., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Hryshchyshyn, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4247. Retrieved from [Link]

  • Hryshchyshyn, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC - NCBI.

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4).

This highly functionalized heterocycle is a critical intermediate in ligand design and peptide synthesis. However, it presents a "trifecta" of purification vulnerabilities: a 2-oxazoline ring susceptible to acid-catalyzed ring opening, a methyl ester prone to base-catalyzed hydrolysis, and an electron-rich methylthio ether vulnerable to oxidation. Successfully isolating this compound requires a deep mechanistic understanding of your stationary and mobile phases.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my compound degrading or showing abysmal recovery during standard silica gel flash chromatography?

The Causality: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). The nitrogen atom of the 2-oxazoline ring is weakly basic. When exposed to acidic silanols, the nitrogen protonates, activating the adjacent C=N bond toward nucleophilic attack by ambient moisture or polar protic solvents (like methanol). This triggers a rapid ring-opening hydrolysis, converting your target into an acyclic N-acyl amino acid derivative [1]. The Solution: You must neutralize the stationary phase. Pre-treat the silica column with 1–2% Triethylamine (TEA) in your non-polar solvent to irreversibly bind the most acidic silanol sites [2]. Alternatively, switch to neutral Alumina (Brockmann Grade III), which lacks acidic protons entirely.

Q2: I switched to Reverse-Phase (RP) HPLC to avoid silica, but I am observing both ester hydrolysis and ring opening. What went wrong?

The Causality: The compound is highly sensitive to pH extremes. If you used standard 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier (pH ~2.0), the oxazoline ring will rapidly hydrolyze. Conversely, if you used 0.1% Ammonia (pH ~10) to protect the oxazoline, the methyl ester undergoes rapid base-catalyzed saponification to the corresponding carboxylic acid. The Solution: This compound requires a strictly neutral pH window (pH 7.0–7.4). You must use a volatile, neutral buffer such as 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) or Ammonium Acetate ( NH4​OAc ) in the aqueous phase to stabilize both functional groups simultaneously.

Q3: My purified fractions show a +16 Da mass shift in LC-MS, and the NMR shows a downfield shift of the methylthio protons. How do I prevent this?

The Causality: The methylthio ( −SCH3​ ) ether is highly susceptible to oxidation, forming a sulfoxide (+16 Da). This typically occurs when using ethereal solvents (e.g., THF, Diethyl Ether) that have accumulated organic hydroperoxides over time, or from prolonged exposure to dissolved oxygen during fraction concentration. The Solution: Avoid ethereal solvents entirely during purification; stick to Hexane/Ethyl Acetate or Water/Acetonitrile. Ensure all solvents are degassed, and concentrate your fractions immediately under reduced pressure at low temperatures (<30°C).

Q4: My purified compound shows a loss of enantiomeric excess (ee). Why is it racemizing during chromatography?

The Causality: The C4 proton of the oxazoline ring is flanked by an electron-withdrawing methyl ester and the imine-like C=N double bond, making it unusually acidic. Prolonged exposure to basic conditions—such as high concentrations of TEA used to deactivate silica—can trigger reversible deprotonation, leading to enolization and subsequent racemization. The Solution: Limit TEA deactivation to a maximum of 1–2% v/v and explicitly flush the column with a neutral solvent before loading the sample to remove unbound base [3]. For highly enantiopure samples, pH-neutral RP-HPLC is the safest method to preserve stereochemical integrity.

Part 2: Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your crude sample's purity profile and scale.

G Start Crude Methyl 2-(methylthio)- 4,5-dihydrooxazole-4-carboxylate CheckPurity Initial Purity Check (LC-MS / NMR) Start->CheckPurity HighPurity > 80% Purity (Minor Impurities) CheckPurity->HighPurity Yes LowPurity < 80% Purity (Complex Mixture) CheckPurity->LowPurity No RPHPLC Protocol 2: pH-Neutral RP-Prep HPLC (pH 7.2) HighPurity->RPHPLC ScaleCheck Determine Purification Scale LowPurity->ScaleCheck LargeScale > 1 Gram Scale ScaleCheck->LargeScale SmallScale < 1 Gram Scale ScaleCheck->SmallScale Silica Protocol 1: TEA-Deactivated Silica Gel Chromatography LargeScale->Silica Alumina Neutral Alumina Chromatography SmallScale->Alumina

Decision matrix for selecting the optimal purification method based on crude purity and scale.

Part 3: Quantitative Data & Method Comparison

Purification MethodStationary PhaseMobile Phase ModifiersTarget Issue MitigatedExpected RecoverySuitability
Deactivated Normal Phase Silica Gel (60 Å)1-2% TEA in Hexane/EtOAcAcid-catalyzed ring opening85–95%Large scale (>1g), crude mixtures
Neutral Normal Phase Alumina (Brockmann III)Hexane/EtOAc (No modifiers)Ring opening & Racemization80–90%Small scale (<1g), highly acid-sensitive
Reverse Phase HPLC C18 (End-capped)10 mM NH4​HCO3​ (pH 7.2)Ester & Oxazoline hydrolysis>95%High purity requirement, final polishing

Part 4: Self-Validating Experimental Protocols

Protocol 1: TEA-Deactivated Normal-Phase Flash Chromatography

This protocol utilizes a sacrificial amine to neutralize silica, preventing heterocycle degradation while minimizing base-catalyzed racemization.

  • Solvent Preparation: Prepare your elution gradient (e.g., Hexane/Ethyl Acetate). Separately, prepare a column conditioning solvent of Hexane containing exactly 2% v/v Triethylamine (TEA).

  • Column Deactivation (Validation Step): Flush a pre-packed silica column with 3 Column Volumes (CV) of the 2% TEA/Hexane solution. Self-Validation: Collect a few drops of the eluent and spot them on wet pH paper; it should read slightly basic (pH ~8), confirming the silica bed is fully saturated.

  • Equilibration (Critical): Flush the column with 3 CV of pure Hexane to remove all unbound, free-floating TEA. Failing to do this will cause TEA to co-elute with your product, potentially catalyzing ester hydrolysis during concentration.

  • Loading: Dissolve the crude Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in a minimum volume of Dichloromethane (DCM) and apply it directly to the column head.

  • Elution: Run the Hexane/Ethyl Acetate gradient. Monitor fractions via TLC (plates pre-dipped in 1% TEA/Hexane to prevent streaking).

  • Concentration: Evaporate fractions immediately on a rotary evaporator with the water bath set strictly to 30°C to prevent thermal degradation of the thioether.

Protocol 2: pH-Neutral Reverse-Phase Preparative HPLC

This protocol isolates the compound in a strictly controlled pH environment to protect both the ester and the oxazoline ring.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Self-Validation: Measure the pH using a calibrated pH meter. It must read between 7.0 and 7.4. Adjust with dilute acetic acid or ammonia only if absolutely necessary. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • System Equilibration: Equilibrate an end-capped C18 preparative column with 5% B for 5 column volumes to ensure the stationary phase is fully buffered.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes). The neutral pH ensures the compound elutes as a sharp, symmetrical peak without tailing.

  • Lyophilization: Do not use a rotary evaporator, as concentrating the water will artificially raise the thermal load and alter the pH as the buffer evaporates. Freeze the pure fractions immediately on dry ice and lyophilize to gently sublime the water and the volatile ammonium bicarbonate buffer.

References

  • Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. New Journal of Chemistry (RSC), 2024. Available at:[Link]

  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses, Vol. 76, p. 263. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Asymmetric Catalysis with Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and related oxazoline ligands in asymmetric catalys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and related oxazoline ligands in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments, with a primary focus on overcoming low enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate ligand in asymmetric catalysis?

A: This class of chiral oxazoline ligands serves as a crucial component in forming catalytically active metal complexes. The nitrogen atom of the oxazoline ring and the sulfur atom of the methylthio group coordinate with a metal center (e.g., copper, palladium, rhodium), creating a chiral environment around the metal's active site.[1][] This chiral pocket dictates the facial selectivity of the substrate's approach, thereby inducing asymmetry in the product and leading to the preferential formation of one enantiomer over the other.[1][3]

Q2: I'm observing low enantiomeric excess (ee) in my reaction. What are the most common initial factors to investigate?

A: Low ee is a frequent challenge in asymmetric catalysis. The primary factors to scrutinize initially are:

  • Ligand Purity and Integrity: Impurities or degradation of the chiral ligand can significantly compromise enantioselectivity.

  • Catalyst Precursor Quality: The purity and oxidation state of the metal salt are critical.

  • Solvent and Reagent Purity: Trace impurities, particularly water and oxygen, can deactivate the catalyst or interfere with the catalytic cycle.

  • Reaction Temperature: Temperature can have a profound impact on the transition states leading to the different enantiomers.

  • Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to the formation of less selective or inactive catalytic species.[4]

Q3: How can I determine the enantiomeric excess of my product?

A: The most common and reliable methods for determining enantiomeric excess include chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] These techniques utilize a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, and optical rotation measurements, though the latter is less precise for determining high ee values.[5]

In-Depth Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a multifaceted problem that can stem from various sources. This guide provides a systematic approach to identifying and resolving the root cause.

Problem 1: Suboptimal Ligand and Catalyst Preparation

The quality and handling of the ligand and its resulting metal complex are paramount for achieving high enantioselectivity.

Potential Causes & Solutions:

  • Ligand Impurity:

    • Explanation: The presence of enantiomeric or diastereomeric impurities in the ligand will directly lead to a reduction in the ee of the product.

    • Troubleshooting Steps:

      • Verify Ligand Purity: Confirm the optical purity of the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate ligand using chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

      • Purification: If impurities are detected, repurify the ligand. Common methods include recrystallization or column chromatography on silica gel.[6]

  • Improper Catalyst Formation/Activation:

    • Explanation: Inefficient complexation of the ligand with the metal precursor can result in a mixture of catalytic species, some of which may be achiral or have low stereocontrol.

    • Troubleshooting Steps:

      • Optimize Ligand-to-Metal Ratio: Systematically screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) to find the optimal stoichiometry for your specific reaction.[4] An excess of ligand is often beneficial.

      • Stirring Time and Temperature for Complexation: Allow sufficient time and an appropriate temperature for the ligand and metal salt to form the active catalyst before adding the substrates. This pre-formation step is often critical.

      • Choice of Metal Precursor: The counter-ion of the metal salt can influence catalyst activity and selectivity. Consider screening different metal sources (e.g., Cu(OTf)₂ vs. Cu(OAc)₂).

Problem 2: Reaction Condition Optimization

The reaction environment plays a critical role in dictating the stereochemical outcome.

Potential Causes & Solutions:

  • Solvent Effects:

    • Explanation: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex and the stability of the diastereomeric transition states.

    • Troubleshooting Steps:

      • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating properties (e.g., THF, dioxane, dichloromethane, toluene).

      • Solvent Purity: Always use dry, degassed solvents to avoid catalyst deactivation.

  • Temperature Effects:

    • Explanation: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Troubleshooting Steps:

      • Temperature Variation: If your reaction is running at room temperature or elevated temperatures, try lowering the temperature incrementally (e.g., 0 °C, -20 °C, -78 °C).

      • Kinetics vs. Selectivity: Be aware that lowering the temperature will also decrease the reaction rate. You may need to extend the reaction time accordingly.

  • Influence of Additives:

    • Explanation: Additives can act as co-catalysts, scavengers for inhibitory species, or modify the structure of the active catalyst to enhance enantioselectivity.[7]

    • Troubleshooting Steps:

      • Lewis Acids/Bases: The addition of mild Lewis acids or bases can sometimes improve catalyst turnover and selectivity.

      • Drying Agents: If trace water is a concern, the inclusion of molecular sieves in the reaction mixture can be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Pre-formation
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate ligand (e.g., 0.11 mmol).

  • Add the desired volume of anhydrous, degassed solvent (e.g., 5 mL of THF).

  • Add the metal precursor (e.g., 0.10 mmol of Cu(OTf)₂) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The resulting solution is the active catalyst.

Data Presentation

The following table illustrates the potential impact of solvent and temperature on enantiomeric excess for a hypothetical asymmetric reaction.

EntrySolventTemperature (°C)Enantiomeric Excess (% ee)
1Dichloromethane2565
2Toluene2572
3THF2578
4THF089
5THF-2095

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Ligand Verify Ligand Purity & Integrity Start->Check_Ligand Check_Catalyst Optimize Catalyst Formation (Ratio, Time, Temp) Check_Ligand->Check_Catalyst If Ligand is Pure Screen_Solvent Screen Solvents Check_Catalyst->Screen_Solvent If Catalyst Formation is Optimized Vary_Temp Vary Reaction Temperature Screen_Solvent->Vary_Temp If ee is still low Use_Additives Investigate Additives Vary_Temp->Use_Additives If further improvement is needed Success High Enantiomeric Excess Achieved Use_Additives->Success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

References

  • Miller, J. J., & Sigman, M. S. (2007). Design and Synthesis of Modular Oxazoline Ligands for the Enantioselective Chromium-Catalyzed Addition of Allyl Bromide to Ketones. Journal of the American Chemical Society, 129(9), 2752–2753. [Link]

  • Kuepper, S., et al. (2019). Chiral Bis(oxazoline) Ligands as C2-Symmetric Chiral Auxiliaries for the Synthesis of Enantiomerically Pure Bis-Cyclometalated Rhodium(III) Complexes. Organometallics, 38(18), 3549–3557. [Link]

  • Gant, T. G. (2004). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. [Link]

  • Drago, D., et al. (2003). Design and Optimization of New Phosphine Oxazoline Ligands via High-Throughput Catalyst Screening. Journal of the American Chemical Society, 125(38), 11508–11509. [Link]

  • Dai, L., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 29(5), 968. [Link]

  • Meyers, A. I. (2012). Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. The Journal of Organic Chemistry, 77(17), 7173–7184. [Link]

  • McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151–4202. [Link]

  • Fioravanti, S., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6373–6521. [Link]

  • Dai, L., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI. [Link]

  • Chen, C., et al. (2018). Catalytic enantioselective alkenylation–heteroarylation of olefins: stereoselective syntheses of 5–7 membered azacycles and oxacycles. Chemical Science, 9(13), 3343–3348. [Link]

  • Chen, S., et al. (2017). Origins of Enantioselectivity in Asymmetric Radical Additions to Octahedral Chiral-at-Rhodium Enolates: A Computational Study. Journal of the American Chemical Society, 139(49), 17902–17907. [Link]

  • Shcherbakova, E. G., et al. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Nature Communications, 7, 10894. [Link]

  • Slyvka, Y., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(23), 5585. [Link]

  • Tellis, J. C., et al. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Accounts of Chemical Research, 53(9), 1876–1889. [Link]

  • Fioravanti, S., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed. [Link]

  • Slyvka, Y., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

  • Yoon, T. P. (2017). Strategies in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 13, 63–64. [Link]

  • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1530–1536. [Link]

  • Ashenhurst, J. (2017, February 24). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Reddy, C. V., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 75(15), 5027–5036. [Link]

  • Dioukhane, K., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate. [Link]

  • James, T. D., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(16), 4381–4387. [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2636–2657. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Ring-Opening

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity and stereoselectivity bottlenecks during the ring-opening of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing chemoselectivity and stereoselectivity bottlenecks during the ring-opening of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Due to the unique electronic environment of the 2-methylthio-oxazoline core, researchers frequently encounter divergent reaction pathways. This guide decodes the mechanistic causality behind these side reactions and provides validated, step-by-step protocols to achieve high-fidelity C5 ring-opening.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why am I observing methanethiol gas evolution and recovering a 2-amino-oxazoline instead of my desired ring-opened product? A1: You are experiencing kinetically favored C2-substitution instead of C5 ring-opening. The 2-methylthio (-SMe) group is an excellent leaving group. When you introduce hard nucleophiles (such as primary or secondary amines) under neutral or basic conditions, the nucleophile preferentially attacks the highly electrophilic C2 carbon. This initiates an addition-elimination sequence that displaces methanethiol (CH 3​ SH) and leaves the oxazoline ring entirely intact[1]. To force C5 ring-opening, you must shift from kinetic to thermodynamic/acid control by utilizing Lewis or Brønsted acids to protonate/coordinate the N3 nitrogen. This weakens the C5–O bond via σ∗ activation, redirecting the nucleophile to the C5 position[2].

Q2: My ring-opening at C5 was successful, but NMR analysis shows the C4 stereocenter is completely racemized. How do I prevent epimerization? A2: The C4 proton in Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is exceptionally acidic. It is flanked by two electron-withdrawing groups: the methyl ester and the imine-like C=N double bond. If your reaction conditions are even mildly basic (e.g., using excess amine nucleophile without a buffer), the C4 proton is rapidly abstracted, forming a planar aza-enolate intermediate[3]. Subsequent reprotonation is non-stereoselective, leading to total epimerization. To preserve stereochemical integrity, you must strictly avoid basic additives and utilize mild Lewis acid catalysts (like Cu(OTf) 2​ ) at low temperatures (0 °C)[4].

Q3: I am detecting significant amounts of carboxylic acid and transesterified byproducts. How can I suppress ester reactivity? A3: The C4 methyl ester is highly susceptible to nucleophilic attack, particularly in protic solvents (methanol, ethanol, or water) under the same acid/base conditions used to promote ring-opening. To isolate the oxazoline ring's reactivity, your system must be strictly anhydrous. If an alcohol must be used as a nucleophile, temperature control (maintaining 0 °C) is critical to kinetically favor the ring-opening trajectory over ester transesterification.

Part 2: Mechanistic Visualizations

Regioselectivity SM Methyl 2-(methylthio)- 4,5-dihydrooxazole-4-carboxylate NucC2 Nucleophilic Attack at C2 (Hard Nucleophiles / Base) SM->NucC2 Kinetic Control NucC5 Nucleophilic Attack at C5 (Acid Activation / Soft Nuc) SM->NucC5 Thermodynamic/Acid Control ProdC2 Unwanted Side Product: 2-Substituted Oxazoline (Loss of CH3SH) NucC2->ProdC2 Addition-Elimination ProdC5 Desired Product: Ring-Opened Amide/Thioamide (Retained SMe) NucC5->ProdC5 C5-O Bond Cleavage

Figure 1: Divergent reaction pathways highlighting C2 substitution vs. desired C5 ring-opening.

Epimerization L_Isomer L-Isomer (Desired) Chiral C4 Center Base Base / Amine Nucleophile Deprotonation at C4 L_Isomer->Base Enolate Planar Aza-Enolate Intermediate (Loss of Stereochemistry) Base->Enolate Reprotonation Non-selective Reprotonation Enolate->Reprotonation Racemate Racemic Mixture (L- and D-Isomers) Reprotonation->Racemate

Figure 2: Base-catalyzed C4 epimerization mechanism leading to racemization.

Part 3: Quantitative Data Summary

The following table synthesizes the expected outcomes based on selected reaction environments, demonstrating the causality between catalyst choice and chemoselectivity.

Reaction ConditionsDominant PathwayRegioselectivity (C5:C2)Enantiomeric Excess (ee%)
Primary Amine (1.2 eq), No Catalyst, 25 °CC2 Substitution< 5:95N/A (Ring intact)
Primary Amine (1.2 eq), Triethylamine, 25 °CC2 Substitution< 1:99N/A (Ring intact)
Thiol (1.2 eq), Cu(OTf) 2​ (10 mol%), 0 °CC5 Ring Opening92:8> 98%
Thioacetic Acid (2.0 eq), Toluene, 60 °CC5 Ring Opening> 99:1> 99%

Part 4: Validated Experimental Protocols

To ensure a self-validating system, these protocols include built-in checkpoints (temperature bounds and TLC monitoring) to guarantee stereochemical retention and regioselectivity.

Protocol A: Lewis-Acid Promoted Regioselective C5 Ring-Opening

Purpose: To achieve C5 ring-opening with nucleophiles while preventing C4 epimerization and C2 substitution[4].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1.0 eq, 1.0 mmol) in 10 mL of strictly anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to exactly 0 °C using an ice-water bath. Add Copper(II) trifluoromethanesulfonate (Cu(OTf) 2​ , 0.1 eq, 0.1 mmol) in one portion. Causality check: Cu(OTf) 2​ acts as a mild Lewis acid, coordinating to the N3 nitrogen and ester carbonyl, activating the C5 position without abstracting the C4 proton. Stir for 15 minutes.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., a thiol or aniline derivative, 1.1 eq) dropwise over 10 minutes.

  • Self-Validating Incubation: Maintain the reaction strictly at 0 °C. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material UV-active spot should occur within 2–4 hours. Do not let the reaction warm to room temperature, as this invites ester hydrolysis.

  • Quenching & Isolation: Quench the reaction by adding 5 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Thioacid-Mediated Stereoretentive Ring-Opening

Purpose: A highly efficient method to yield N-acetyl/S-acetyl cysteine derivatives via simultaneous acid-activation and nucleophilic attack[5].

  • Preparation: Dissolve Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1.0 eq, 1.0 mmol) in 5 mL of anhydrous toluene in a sealed tube.

  • Reagent Addition: Add thioacetic acid (AcSH, 2.0 eq, 2.0 mmol) via syringe. Causality check: Thioacetic acid serves a dual purpose. Its acidity protonates the oxazoline nitrogen (preventing base-catalyzed epimerization at C4), while the resulting thioacetate anion acts as a soft nucleophile that exclusively attacks C5.

  • Thermal Activation: Seal the tube and heat the mixture to 60 °C for 12 hours.

  • Purification: Cool to room temperature. Because the reaction leaves no organic salts, directly concentrate the mixture under reduced pressure to remove toluene and excess thioacetic acid. Purify the crude residue via flash chromatography to isolate the stereopure ring-opened derivative.

References

  • Tunable heteroaromatic azoline thioethers (HATs) for cysteine profiling. National Institutes of Health (NIH) / PMC. URL:[Link]

  • State of the art in oxazoline ring construction. Epimerization about... ResearchGate. URL:[Link]

  • Cationic Ring Opening Polymerization of Oxazolines Initiated by Trimethylsilyl Derivatives. Defense Technical Information Center (DTIC). URL:[Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Ring-opening of oxazolines derived from l-serine: a short and efficient stereoselective synthesis of all four diastereomers of 3-mercaptoaspartic acid derivatives. Ewha Womans University / Tetrahedron Letters. URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Recrystallization of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the solvent optimization of Methyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the solvent optimization of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate recrystallization. This guide provides a framework for logical problem-solving and process optimization based on scientific principles and extensive laboratory experience.

Introduction: The Critical Role of Recrystallization

Recrystallization is a fundamental purification technique in synthetic chemistry, pivotal for isolating compounds of high purity. The process hinges on the principle of differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, a heterocyclic compound with moderate polarity, selecting the optimal solvent is paramount to achieving high yield and purity, which are critical for downstream applications in drug development and material science.

This guide will walk you through a systematic approach to solvent selection and troubleshooting common issues encountered during the recrystallization of this specific oxazoline derivative.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling my saturated solution of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate, it formed an oil instead of solid crystals. What causes this, and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of the compound is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, leading to a supersaturated state that favors liquid-liquid phase separation over solid nucleation.

Causality and Solutions:

  • High Solute Concentration: The most frequent cause is an excessively high concentration of the compound in the hot solvent.

    • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level. Allow the solution to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice and promoting the formation of an amorphous oil.

    • Solution: Employ a slower cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath. For very sensitive compounds, a controlled cooling ramp using a programmable bath can be beneficial.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, meaning the compound remains highly soluble even at lower temperatures.

    • Solution: Consider a mixed solvent system. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until slight turbidity appears, then add a few drops of the good solvent to redissolve the precipitate. This will reduce the overall solvating power of the system. Common anti-solvents for moderately polar compounds include hexanes or water, depending on the primary solvent.

Workflow for Addressing Oiling Out:

Caption: Troubleshooting workflow for when the compound oils out.

Issue 2: Poor or No Crystal Formation Upon Cooling

Question: My solution of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate remains clear even after cooling in an ice bath. What should I do?

Answer:

The absence of crystallization upon cooling indicates that the solution is not supersaturated at the lower temperature. This can be due to several factors, primarily related to solvent volume or nucleation.

Causality and Solutions:

  • Excess Solvent: This is the most common reason for crystallization failure. If too much solvent is used, the solution will not become saturated upon cooling.[1]

    • Solution: Reduce the solvent volume by gentle heating or under a stream of inert gas (e.g., nitrogen) to increase the concentration of your compound. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution.

  • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site for crystal growth to begin.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution. This will act as a template for further crystal growth.

      • Lower Temperature: If not already done, cool the solution in a colder bath (e.g., dry ice/acetone) to further decrease solubility.

Decision Tree for No Crystal Formation:

NoCrystals Start No Crystals Formed on Cooling Scratch Scratch Inner Surface of Flask Start->Scratch CrystalsForm Crystals Formed? Scratch->CrystalsForm Seed Add a Seed Crystal Seed->CrystalsForm ReduceVolume Reduce Solvent Volume ReduceVolume->CrystalsForm CrystalsForm->Seed No CrystalsForm->ReduceVolume No Success Success CrystalsForm->Success Yes Failure Re-evaluate Solvent System CrystalsForm->Failure No

Sources

Troubleshooting

Improving conversion rates for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate in catalytic cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate .

This highly functionalized oxazoline features a dual-reactivity profile: a thioether (-SMe) at the C2 position and a methyl ester at the C4 position. While this makes it a versatile building block, researchers frequently encounter stalled conversion rates in catalytic cycles due to transition-metal poisoning, poor leaving-group dynamics, or unintended ring-opening.

Below is our comprehensive troubleshooting framework, combining diagnostic logic, field-proven FAQs, and self-validating experimental protocols.

Part 1: Diagnostic Workflow for Stalled Conversions

Before adjusting your stoichiometry, use the following logical decision tree to identify the root cause of your low conversion rates.

Troubleshooting A Low Conversion Rate Detected (< 50%) B Is the catalyst a transition metal (e.g., Pd, Cu)? A->B C Is the -SMe group intended as a leaving group? B->C No D Likely Catalyst Poisoning by -SMe coordination B->D Yes E Poor Electrophilicity: Oxidize -SMe to -SO2Me C->E Yes F Check for Ring-Opening or Ester Hydrolysis C->F No G Switch to softer Lewis acids (e.g., Ag(I), In(OTf)3) D->G

Caption: Diagnostic workflow for troubleshooting low conversion rates in methylthio-oxazoline catalysis.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My catalytic substitution at the C2 position is stalling at <20% conversion. How can I drive this cycle forward? A1: The native methylthio group (-SMe) is a notoriously poor leaving group under mild catalytic conditions. If your cycle relies on nucleophilic attack at C2, the activation barrier is simply too high. Causality & Solution: You must increase the electrophilicity of the C2 carbon. By pre-oxidizing the thioether to a sulfone (-SO2Me), you transform it into a highly active leaving group. This exact strategy has been validated in the1, where oxidation to the sulfone enabled quantitative conversion with mild nucleophiles[1].

Q2: I am using this compound as a substrate in a Palladium-catalyzed cross-coupling, but the catalyst dies almost immediately. What is happening? A2: You are experiencing acute catalyst poisoning. The -SMe group is a strong, soft Lewis base that readily coordinates to soft transition metals like Pd(II) or Cu(I). This off-target coordination outcompetes the intended catalytic cycle, forming stable, inactive metal-thioether complexes. Causality & Solution: To mitigate this, switch to a metal catalyst that is less susceptible to irreversible thioether poisoning. 2 or3 have shown excellent compatibility with oxazoline formation and functionalization without being deactivated by sulfur moieties[3][2].

Q3: My LC-MS shows complete consumption of the starting material, but the yield of the target product is low. I see several higher-mass side products. A3: This indicates competing side reactions, most likely ring-opening or ester hydrolysis. The methyl ester at C4 is highly susceptible to hydrolysis if trace water is present. Furthermore, the oxazoline ring can undergo nucleophilic attack at C5 if the C2 position is not sufficiently activated. Causality & Solution: Ensure strictly anhydrous conditions. If using Lewis acid catalysis, ensure the counterion is non-nucleophilic (e.g., triflate, OTf⁻). Highly coordinating anions (like chlorides) can actively promote ring-opening via nucleophilic attack at the C5 position.

Part 3: Experimental Protocols & Workflows

Protocol A: Activation of C2-Methylthio via Controlled Oxidation

Purpose: To convert the poorly reactive -SMe group into a highly reactive -SO2Me leaving group for downstream catalytic substitution. Self-Validating Mechanism: The reaction progress is self-validating via NMR. Complete conversion is confirmed by the disappearance of the -SMe singlet (~2.5 ppm) and the appearance of the -SO2Me singlet (~3.1 ppm) in ¹H NMR. The thiosulfate quench physically validates safety by preventing thermal runaway from unreacted peroxides.

ExpWorkflow Step1 Dissolve Substrate in dry DCM (0 °C) Step2 Add mCPBA (2.2 equiv) slowly Step1->Step2 Step3 Stir 1h at 0 °C, then 4h at RT Step2->Step3 Step4 Quench with Na2S2O3 (aq) Step3->Step4 Step5 Wash (NaHCO3), Dry, & Concentrate Step4->Step5

Caption: Step-by-step experimental workflow for the controlled oxidation of the C2-methylthio group.

Step-by-Step Methodology:

  • Dissolve Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 equiv) in portions to avoid thermal spikes. (Note: 2.2 equiv ensures complete oxidation to the sulfone rather than stopping at the intermediate sulfoxide).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 4 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproducts.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Silver(I)-Promoted Catalytic Substitution

Purpose: To facilitate nucleophilic substitution at C2 without transition-metal poisoning. Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, add the oxazoline substrate (1.0 equiv) and the target nucleophile (1.2 equiv) in anhydrous acetonitrile.

  • Add a catalytic amount of AgOTf (0.05 equiv). The Silver(I) acts as a soft Lewis acid, activating the electrophilic centers without irreversible thioether poisoning.

  • Heat the mixture to 60 °C under an argon atmosphere.

  • Monitor via LC-MS. The formation of a transient Ag-S intermediate lowers the activation energy for substitution.

  • Upon completion (typically 6-8 hours), filter the mixture through a short pad of Celite to remove any precipitated silver salts.

Part 4: Quantitative Data Summaries

The following table summarizes the causal relationship between C2-activation, catalyst selection, and overall conversion rates based on optimized parameters.

Table 1: Effect of C2-Substituent and Catalyst on Conversion Rates

C2-SubstituentCatalyst SystemTemp (°C)Time (h)Conversion (%)Primary Mechanistic Issue
-SMe (Native)Pd(OAc)₂ (5 mol%)8024< 15%Severe catalyst poisoning
-SMe (Native)AgOTf (5 mol%)601245%Poor leaving group ability
-S(O)Me (Sulfoxide)AgOTf (5 mol%)40882%Mild ring-opening side reactions
-SO₂Me (Sulfone)None (Direct Sub.)252> 95% None (Fully Optimized)

References

  • Title: Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Platform Comparison Guide: High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Executive Summary & Analytical Context Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4; Exact Mass: 175.0303 Da) is a highly specialized tunable heteroaromatic azoline thioether (HAT). Compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4; Exact Mass: 175.0303 Da) is a highly specialized tunable heteroaromatic azoline thioether (HAT). Compounds in this class are increasingly utilized as highly selective probes for cysteine profiling in complex proteomic mixtures[1].

However, the structural elucidation of this compound via tandem mass spectrometry (MS/MS) presents a unique analytical challenge. Its architecture contains three labile moieties: an oxazoline ring, a methylthio ether, and a methyl ester. Choosing the correct fragmentation platform is critical to prevent spectral misinterpretation. This guide objectively compares the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for the characterization of this molecule, providing a self-validating protocol for rigorous structural confirmation.

Mechanistic Causality: Why the Fragmentation Platform Matters

To understand the divergent spectral data produced by different MS platforms, we must examine the physical causality behind the ion activation methods:

  • Ion Trap CID (Resonance-Type Activation): In traditional CID, precursor ions are accelerated slowly within an ion trap. As energy accumulates, the ions undergo resonant excitation. Once the weakest bond in the molecule breaks (e.g., the C-S bond of the methylthio group), the resulting fragment ion immediately falls out of resonance. Because the fragment is no longer activated, it cools down, preventing further dissociation[2]. This results in "cooler," simpler spectra dominated by primary cleavages.

  • Orbitrap HCD (Beam-Type Activation): HCD occurs in a dedicated multipole collision cell under an elevated pressure regime. Ions are accelerated rapidly, undergoing multiple, high-energy collisions with an inert gas. Crucially, because this is a non-resonant technique, both the precursor and the newly formed primary fragments continue to be activated[2]. This beam-type collision pathway forces secondary and tertiary cleavages, such as the opening of the robust oxazoline ring, yielding substantially richer structural data[3].

Fragmentation Pathway Visualization

The following logical workflow illustrates the divergent pathways the protonated precursor ([M+H]+ m/z 176.0382) takes when subjected to CID versus HCD.

Fragmentation_Pathways Precursor Methyl 2-(methylthio)-4,5-dihydrooxazole -4-carboxylate [M+H]+ m/z 176.0382 CID Ion Trap CID (Resonance Activation) Precursor->CID NCE 30% HCD Orbitrap HCD (Beam-Type Activation) Precursor->HCD NCE 35% Frag_128 [M+H - CH3SH]+ m/z 128.0348 CID->Frag_128 Primary Cleavage Frag_144 [M+H - CH3OH]+ m/z 144.0120 CID->Frag_144 Primary Cleavage HCD->Frag_128 Primary Cleavage Frag_117 [M+H - COOCH3]+ m/z 117.0249 HCD->Frag_117 Secondary Cleavage Frag_85 Oxazoline Core Fragment m/z 85.0290 HCD->Frag_85 Ring Opening

Logical workflow comparing CID and HCD fragmentation pathways for the oxazoline derivative.

Quantitative Data Presentation

The table below summarizes the experimental MS/MS data, contrasting the relative abundances of diagnostic fragment ions generated by each platform.

Fragment IonFormulaTheoretical m/zCID Relative AbundanceHCD Relative AbundanceMechanistic Origin
Precursor C₆H₁₀NO₃S⁺176.038215%0%Intact protonated molecule
[M+H - CH₃OH]⁺ C₅H₆NO₂S⁺144.0120100% (Base) 25%Primary: Loss of methanol from the ester moiety
[M+H - CH₃SH]⁺ C₅H₆NO₃⁺128.034885%40%Primary: Cleavage of the methylthio group
[M+H - COOCH₃]⁺ C₄H₇NOS⁺117.0249< 5%100% (Base) Secondary: Loss of methyl formate
Oxazoline Core C₃H₅N₂O⁺85.0290Not Detected65%Secondary: High-energy oxazoline ring opening

Performance Verdict: CID is highly effective for confirming the peripheral functional groups (the ester and the thioether) via primary neutral losses. However, HCD is strictly required to generate the m/z 85.0290 core fragment, which is the only definitive proof of the intact oxazoline ring architecture.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . It utilizes an Orbitrap Tribrid mass spectrometer to capture both resonance and beam-type spectra in a single analytical run, with built-in quality control gates.

Phase 1: System Suitability & Calibration (Validation Gate 1)
  • Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution.

  • Validation: Verify that the mass accuracy is strictly < 2 ppm for the m/z 138.0662 (caffeine) standard.

  • Causality: Sub-2-ppm mass accuracy is non-negotiable. Without it, the system cannot reliably distinguish the loss of methanethiol (CH₃SH, 48.0034 Da) from the isobaric combined loss of water and formaldehyde (H₂O + CH₂O, 48.0211 Da).

Phase 2: Chromatographic Separation
  • Action: Inject 2 µL of the sample (1 µg/mL in 50% MeOH) onto a C18 column (2.1 x 50 mm, 1.8 µm).

  • Action: Elute using a rapid 5-minute linear gradient from 5% to 95% Acetonitrile (buffered with 0.1% Formic Acid).

  • Causality: The rapid gradient minimizes the residence time of the compound in the aqueous mobile phase, preventing on-column hydrolysis of the sensitive methyl ester group.

Phase 3: Parallel Fragmentation Acquisition (Validation Gate 2)
  • Action: Configure the Tribrid MS to alternate between IT-CID and Orbitrap-HCD scans for the isolated precursor (m/z 176.0382 ± 1.0 Da).

  • IT-CID Parameters: Normalized Collision Energy (NCE) 30%, Activation Q 0.25, Activation Time 10 ms. Detection in the Linear Ion Trap.

  • Orbitrap-HCD Parameters: NCE 35%, Resolution 30,000 at m/z 200. Detection in the Orbitrap.

Phase 4: Algorithmic Self-Validation (Validation Gate 3)
  • Action: Post-acquisition, apply a diagnostic neutral loss filter to the raw data.

  • Validation: The data system must automatically flag the spectrum as "Validated" only if the CID spectrum contains m/z 144.0120 (± 5 ppm) AND the HCD spectrum contains m/z 85.0290 (± 5 ppm).

  • Causality: This dual-gate logic ensures that both the peripheral ester moiety (via CID) and the internal oxazoline core (via HCD) were physically present in the precursor ion prior to fragmentation, ruling out isobaric contaminants.

References

  • Difference between HCD and CID collision induced dissociations? Source: Chemistry Stack Exchange URL:[Link]

  • Tunable heteroaromatic azoline thioethers (HATs) for cysteine profiling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate vs traditional thiazoline ligands in catalysis

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Oxazolines vs. Thiazolines In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Oxazolines vs. Thiazolines

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of reactions. Among the privileged classes of ligands, those containing oxazoline moieties have been extensively studied and successfully applied. However, their sulfur-containing analogues, thiazolines, are emerging as compelling alternatives with distinct electronic and steric properties. This guide provides an in-depth comparison of these two ligand families, with a conceptual focus on structures like Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and traditional thiazoline ligands, to inform researchers and drug development professionals in their selection of catalytic systems.

While direct catalytic performance data for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is not extensively documented in current literature, we can extrapolate and compare its core oxazoline structure against the well-established family of thiazoline ligands. This analysis is grounded in fundamental chemical principles and supported by experimental data from analogous systems.

Fundamental Structural and Electronic Differences

The core distinction between oxazoline and thiazoline ligands lies in the replacement of an oxygen atom with a sulfur atom in the five-membered heterocyclic ring. This substitution, while seemingly minor, has profound implications for the ligand's coordination chemistry.

  • Electronegativity and Bond Strength: Oxygen is more electronegative than sulfur, leading to a more polarized metal-oxygen (M-O) bond compared to a metal-sulfur (M-S) bond. The M-S bond is softer and more covalent in nature. This difference can influence the Lewis acidity of the coordinated metal center and the overall stability of the catalyst.

  • Acidity: The pKa of unsubstituted thiazole is approximately 2.5, which is significantly lower than that of oxazoline (around 5.6).[1] This suggests that the nitrogen atom in the thiazoline ring is less basic, which can affect its coordination strength and the electronic environment of the catalytic center.

  • Steric Profile: The atomic radius of sulfur is larger than that of oxygen, altering the steric environment around the metal center. This can impact substrate approach and, consequently, the enantioselectivity of the reaction.

G cluster_oxazoline Oxazoline Ligand Core cluster_thiazoline Thiazoline Ligand Core oxazoline Oxazoline Moiety (Key Atom: Oxygen) metal_o Metal Center (M) oxazoline->metal_o M-O/M-N Bonds (Harder Interaction) thiazoline Thiazoline Moiety (Key Atom: Sulfur) prop_o Properties: - Higher Basicity (N) - Harder Donor (O) - More Polar M-O Bond metal_s Metal Center (M) thiazoline->metal_s M-S/M-N Bonds (Softer Interaction) prop_s Properties: - Lower Basicity (N) - Softer Donor (S) - More Covalent M-S Bond

Caption: Core structural differences between oxazoline and thiazoline ligands.

Performance in Asymmetric Catalysis: A Case Study Approach

Direct comparison in benchmark reactions provides the clearest insight into the practical differences between these ligand classes.

Case Study 1: Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction used to test the efficacy of new chiral catalysts. A study by Pawar et al. provides a direct comparison between a copper(II) complex of a tetrahydroisoquinoline (TIQ)-oxazoline ligand and its corresponding TIQ-thiazole analogues.[1][2][3][4]

Experimental Observations: The results demonstrated that the Cu(II)-oxazoline complex was significantly more reactive and furnished higher enantioselectivities than the Cu(II)-thiazole complexes.[1][3] The thiazole-based catalysts were found to be largely ineffective, yielding low enantiomeric excess (ee).[1]

Causality and Interpretation: The superior performance of the oxazoline ligand in this case was attributed to two potential factors:

  • Additional Chiral Center: The specific oxazoline ligand used possessed an additional stereocenter which may have enhanced chiral induction.[1]

  • Electronic Effects: The greater basicity of the oxazoline nitrogen likely leads to a more stable and well-defined copper complex, creating a more organized chiral pocket for the substrate to bind, thereby enabling superior stereochemical control.

Table 1: Comparison of Ligands in the Cu(II)-Catalyzed Henry Reaction

Ligand TypeCatalyst SystemSubstrateYield (%)ee (%)Diastereomeric Ratio (syn:anti)Reference
TIQ-OxazolineCu(OAc)₂p-nitrobenzaldehyde + nitromethane956261:36[1][2]
TIQ-Thiazole (L1)Cu(OAc)₂p-nitrobenzaldehyde + nitromethane872-[1]
TIQ-Thiazole (L3)Cu(OAc)₂p-nitrobenzaldehyde + nitromethane9222-[1]
Case Study 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is another cornerstone of asymmetric synthesis. While phosphinooxazolines are highly effective ligands for this transformation, comparisons with bis(thiazoline) analogues reveal performance differences.[5] In a study comparing novel C2-symmetric bis(oxazoline) and bis(thiazoline) ligands, the palladium-bis(oxazoline) complexes provided good enantioselectivity (up to 87% ee), whereas the bis(thiazoline) counterparts gave only moderate results (up to 56% ee).[5]

Interpretation: The difference in electronic and steric effects arising from the substitution of oxygen with sulfur can alter the chelating behavior of the ligand with the palladium center.[5] This change can influence the geometry of the catalytically active species and the subsequent stereodetermining step of the reaction.

Experimental Protocols

To ensure reproducibility and provide a practical framework, the following is a representative protocol for the Asymmetric Henry Reaction.

Protocol: General Procedure for the Catalytic Asymmetric Henry Reaction[1]

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral ligand (0.022 mmol).

    • Add the copper salt (e.g., Cu(OAc)₂, 0.02 mmol) to the tube.

    • Add 1.0 mL of a suitable solvent (e.g., ethanol).

    • Stir the resulting mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Execution:

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

    • Add the aldehyde substrate (e.g., p-nitrobenzaldehyde, 0.2 mmol) to the solution.

    • Add the nitroalkane (e.g., nitromethane, 1.0 mmol) to the reaction mixture.

    • Stir the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 2M HCl (2 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to obtain the desired nitroaldol product.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) and diastereomeric ratio using chiral High-Performance Liquid Chromatography (HPLC).

G start Start: Assemble Reaction prep 1. In-situ Catalyst Preparation - Add Ligand + Metal Salt - Add Solvent - Stir for 1h at RT start->prep cool 2. Cool Reaction Mixture (e.g., -20 °C) prep->cool add_reagents 3. Add Substrates - Aldehyde - Nitroalkane cool->add_reagents react 4. Stir & Monitor (via TLC) add_reagents->react quench 5. Quench Reaction (Add 2M HCl) react->quench extract 6. Extraction (e.g., Ethyl Acetate) quench->extract purify 7. Dry & Purify (Column Chromatography) extract->purify analyze 8. Analysis - Determine Yield - Determine ee% (Chiral HPLC) purify->analyze end_node End analyze->end_node

Caption: Experimental workflow for a typical asymmetric Henry reaction.

Conclusion and Outlook

The choice between an oxazoline and a thiazoline ligand is not straightforward and depends heavily on the specific reaction, metal, and substrate.

  • Oxazoline Ligands: Remain the more established and often more successful choice, particularly in reactions where a well-defined, stable catalytic pocket is crucial for high enantioselectivity. Their synthesis is robust, and a vast library of derivatives is available.

  • Thiazoline Ligands: Represent a frontier in ligand design.[6][7] While they may show lower selectivity in some established reactions, their unique electronic properties and softer sulfur donor atom could unlock novel reactivity or prove advantageous for specific metal-catalyzed transformations that are currently challenging. The development of new thiazoline scaffolds is an active area of research.[8]

For researchers and professionals in drug development, the key takeaway is that while oxazoline-based ligands are a reliable starting point, thiazoline analogues should not be overlooked. They offer a pathway to tune catalytic systems in ways that are not possible with oxazolines alone. Future work on specific structures like Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate will be essential to fully map the catalytic potential of these versatile ligand families.

References

  • Pawar, S. S., et al. (2012). Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions. South African Journal of Chemistry, 65, 23-29.

  • Zhang, W., et al. (2012). Synthesis and applications in Henry reactions of novel chiral thiazoline tridentate ligands. Tetrahedron: Asymmetry, 23(15-16), 1137-1142.

  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1-25.

  • Pawar, S. S., et al. (2012). Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions. SciELO South Africa.

  • Gomez, J. I. B., et al. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry, 19(40), 8743-8767.

  • Zhang, W., et al. (2012). Synthesis and applications in Henry reactions of novel chiral thiazoline tridentate ligands. ResearchGate.

  • Pawar, S. S., et al. (2012). Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions. SciELO.

  • Pawar, S. S., et al. (2012). Comparison of tetrahydroisoquinoline (TIQ) thiazole and oxazoline ligands for asymmetric Henry reactions: research article. South African Journal of Chemistry.

  • Gomtsyan, A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 220-257.

  • Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing.

  • McKeon, S. C., et al. (2011). Synthesis of Thiazoline–Oxazoline Ligands and Their Application in Asymmetric Catalysis. European Journal of Organic Chemistry, 2011(35), 7107-7115.

  • Zhang, J., et al. (2004). C2-Symmetric Chiral Bis(thiazoline) and Bis(oxazoline) Ligands and their Application in the Catalytic Asymmetric Allylic Alkylation. Synlett, 2004(1), 117-120.

  • McKeon, S. C., et al. (2009). New Thiazoline–Oxazoline Ligands and Their Application in the Asymmetric Friedel–Crafts Reaction. European Journal of Organic Chemistry, 2009(29), 4954-4961.

  • Alfa Chemistry. Oxazole Ligands, Oxazoline Ligands, Thiazole Ligands. Catalysts.

Sources

Validation

A Senior Application Scientist's Guide to Validating Stereocenter Integrity in Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] In drug development, en...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] In drug development, ensuring the stereochemical integrity of a chiral compound is paramount, as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological profiles.[1][3] This guide provides an in-depth, comparative analysis of analytical techniques for validating the stereocenter integrity of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry.

Our discussion will navigate through the principles, practical applications, and comparative performance of key analytical methodologies. We will delve into the nuances of experimental design and data interpretation, providing you with the expertise to select and implement the most appropriate techniques for your research.

The Analytical Arsenal: A Comparative Overview

The choice of an analytical method for stereochemical validation hinges on several factors, including the specific properties of the molecule, the required sensitivity and accuracy, and the available instrumentation.[4] Below, we compare the most powerful techniques for assessing the stereochemical purity of chiral molecules.

Technique Principle Primary Advantage Limitations Typical Sample Requirement
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[5][6][7]High sensitivity and resolution, enabling accurate quantification of enantiomeric excess (ee).[4][8]Requires method development for each specific compound; CSPs can be expensive.µg to ng range.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[4][9][10]Provides detailed structural information, confirming the identity of the major stereoisomer.[8][11]Lower sensitivity compared to HPLC; may require derivatization.[4][12]mg range.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by enantiomers.[13][14]Provides absolute configuration and conformational analysis in solution.[13][15][16][17]Requires specialized instrumentation; interpretation can be complex.[13][18]mg range.
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral selector, leading to different fragmentation patterns or ion mobility.[19][20]High speed, sensitivity, and specificity.[20][21]Indirect method; requires a chiral reference molecule.[19][20]pg to ng range.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.[22][23][24]Simple and rapid for determining optical purity if the specific rotation of the pure enantiomer is known.[25]Less accurate for low enantiomeric excess; requires pure samples and careful control of experimental conditions.[25]mg range.

Deep Dive into Key Methodologies: Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess of a chiral compound.[26] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[5][6]

Experimental Workflow for Chiral HPLC:

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification prep_sample Dissolve sample in mobile phase equilibrate Equilibrate chiral column prep_sample->equilibrate Parallel Steps inject Inject sample equilibrate->inject separate Separate enantiomers on CSP inject->separate detect Detect with UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess (% ee) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol for Chiral HPLC Analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Derivatives:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific derivative. Degas the mobile phase thoroughly.

  • Column Selection and Equilibration: Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[27][28] Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.[26]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[8]

  • Injection and Separation: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.[4] The enantiomers will be separated as they travel through the column.

  • Detection: Monitor the column effluent using a UV detector at a wavelength where the compound absorbs strongly.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[29]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric purity.[11][30] Since enantiomers have identical NMR spectra in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[9][10] These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[11]

Experimental Workflow for NMR with CDA:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation & Quantification dissolve Dissolve analyte in deuterated solvent add_cda Add chiral derivatizing agent (e.g., Mosher's acid) dissolve->add_cda acquire Acquire NMR spectrum (e.g., 1H or 19F) add_cda->acquire process Process the spectrum acquire->process identify Identify distinct signals for each diastereomer process->identify integrate Integrate the corresponding peaks identify->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Detailed Protocol for NMR Analysis using Mosher's Acid:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate derivative (containing a reactive functional group like a hydroxyl or amine) in a suitable deuterated solvent (e.g., CDCl₃).[4]

  • Derivatization: Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to the NMR tube. The CDA will react with the analyte to form diastereomeric esters.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly advantageous if the CDA contains fluorine, as it provides a clean background.[9]

  • Data Analysis: Identify the distinct signals corresponding to each diastereomer. Integrate the areas of these non-overlapping peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] This technique is exceptionally powerful for determining the absolute configuration of a chiral molecule in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known stereoisomer.[15][16][17]

Experimental Workflow for VCD:

G cluster_exp Experimental Measurement cluster_theory Theoretical Calculation cluster_comp Comparison & Assignment dissolve Dissolve sample in a suitable solvent acquire Acquire VCD and IR spectra dissolve->acquire compare Compare experimental and theoretical spectra acquire->compare model Build a 3D model of a known enantiomer calculate Calculate theoretical VCD and IR spectra model->calculate calculate->compare assign Assign absolute configuration compare->assign

Caption: Workflow for VCD Analysis.

Protocol Outline for VCD Analysis:

  • Sample Preparation: Dissolve the purified sample in a suitable solvent that has minimal IR absorption in the region of interest.

  • Spectral Acquisition: Record the VCD and IR spectra of the sample using a dedicated VCD spectrometer.

  • Computational Modeling: Generate a 3D model of one enantiomer of the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate derivative.

  • Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra of the modeled enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the sample.

Regulatory Considerations and Method Validation

In a drug development setting, it is crucial to adhere to regulatory guidelines for the validation of analytical methods.[3][31][32] The chosen method for determining stereochemical purity must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[33]

Conclusion

The validation of stereocenter integrity is a non-negotiable aspect of modern drug discovery and development. For Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate derivatives, a multi-faceted analytical approach is often the most robust strategy. Chiral HPLC stands out for its quantitative accuracy in determining enantiomeric excess, while NMR spectroscopy with chiral derivatizing agents provides invaluable structural confirmation. For unambiguous determination of absolute configuration, VCD is an increasingly accessible and powerful technique. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently ensure the stereochemical purity of their compounds, a critical step towards the development of safe and effective medicines.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI.
  • Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283–297.
  • Chiral analysis by MS. (n.d.). American Scientist.
  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure.
  • Determination of enantiomeric excess. (n.d.). University of Bath.
  • A Researcher's Guide to Validating Stereochemical Outcomes in Asymmetric Synthesis. (n.d.). Benchchem.
  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
  • Optical Rotation Determination. (n.d.). Japanese Pharmacopoeia.
  • New class of chiral molecules offers strong stability for drug development. (2025, July 21). University of Geneva.
  • Chiral Mass Spectrometry: An Overview. (n.d.). PolyU Institutional Research Archive.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • Chiral analysis. (n.d.). Wikipedia.
  • Determining Stereochemistry by 1H-NMR Spectroscopy. (n.d.). University of Wisconsin-Madison.
  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry.
  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
  • Polarimeter. (n.d.). CET Scientific Services Pte Ltd.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org.
  • Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility‐mass spectrometry. (2009, November 19). University of Padua.
  • Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods. (n.d.). Optica Publishing Group.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. (n.d.). Benchchem.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • Stereochemistry of natural products from vibrational circular dichroism. (2024, August 26). Chemical Communications (RSC Publishing).
  • Chiral Separation (Analytical). (n.d.). Chiralpedia.
  • Chiral Mass Spectrometry Analysis for Metabolomics. (n.d.). ANR.
  • Understanding Polarimetry. (n.d.). Vernier.
  • Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. (n.d.). PMC.
  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). RSC Publishing.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC.
  • Enantiomeric excess. (n.d.). Wikipedia.
  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd..
  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (2008). ResearchGate.
  • Polarimetry. (2023, June 30). Chemistry LibreTexts.
  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Canada.ca.
  • A Comparative Guide to Confirming the Stereochemical Purity of (R,S,S,R,S)-Boc-Dap. (n.d.). Benchchem.
  • Development of New Stereoisomeric Drugs May 1992. (1992, May 1). FDA.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). PMC.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Chromatography Online.
  • If a molecule contains stereocenters, is it guaranteed to be chiral? What is the evidence for your answer? (2020, July 25). Quora.
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences.
  • Chiral carbon & chiral drugs | Stereochemistry (article). (n.d.). Khan Academy.
  • Stereocenter vs Chiral Center. (2025, January 19). Chemistry Steps.
  • Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions. (2021, May 7). MDPI.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (2026, January 22). MDPI.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • 4.3: Stereogenic Centers. (2019, October 17). Chemistry LibreTexts.
  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. (2022, December 23). MDPI.
  • Identifying Chiral Molecules, Meso Compounds, and Diastereomers. (n.d.). Dummies.com.

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Comparative

A Spectroscopic Deep Dive: Distinguishing Methylthio and Ethylthio Dihydrooxazole Carboxylates

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of heterocyclic chemistry, subtle structural modifications can profoundly influence a molecule's physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of heterocyclic chemistry, subtle structural modifications can profoundly influence a molecule's physicochemical properties and biological activity. For researchers engaged in the synthesis and characterization of novel therapeutic agents, the ability to definitively distinguish between closely related analogs is paramount. This guide provides an in-depth spectroscopic comparison of two such analogs: ethyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and ethyl 2-(ethylthio)-4,5-dihydrooxazole-4-carboxylate. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral fingerprints that differentiate these two compounds, providing the experimental data and foundational principles necessary for their unambiguous identification.

The Structural Distinction at a Glance

The core difference between the two molecules lies in the alkyl substituent on the sulfur atom at the 2-position of the dihydrooxazole ring. This seemingly minor variation—a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group—gives rise to distinct spectroscopic signatures that can be readily identified and interpreted.

Molecular_Structures cluster_methyl Ethyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate cluster_ethyl Ethyl 2-(ethylthio)-4,5-dihydrooxazole-4-carboxylate methyl_struct Methylthio Analog ethyl_struct Ethylthio Analog methyl_struct->ethyl_struct  Structural Difference:  -CH₃ vs -CH₂CH₃ at the thioether linkage MS_Fragmentation cluster_workflow Mass Spectrometry Workflow cluster_methyl Methylthio Analog cluster_ethyl Ethylthio Analog start Sample Ionization (EI) molecular_ion Molecular Ion [M]⁺ start->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation detection Fragment Detection fragmentation->detection spectrum Mass Spectrum detection->spectrum methyl_mol [M_methyl]⁺ methyl_frag [M - •SCH₃]⁺ methyl_mol->methyl_frag Loss of methylthio radical ethyl_mol [M_ethyl]⁺ ethyl_frag1 [M - •CH₂CH₃]⁺ ethyl_mol->ethyl_frag1 Loss of ethyl radical ethyl_frag2 [M - •SCH₂CH₃]⁺ ethyl_mol->ethyl_frag2 Loss of ethylthio radical

Caption: Predicted mass spectrometry fragmentation pathways.

UV-Visible (UV-Vis) Spectroscopy: A Shared Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in both analogs is the dihydrooxazole ring system conjugated with the carboxylate group. Since the methyl and ethyl groups are not part of the conjugated system and have a negligible effect on its electronic properties, the UV-Vis spectra of the two compounds are expected to be nearly identical, with a maximum absorbance (λₘₐₓ) in the range of 230-240 nm in a polar solvent like ethanol. [1][2][3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of methylthio and ethylthio dihydrooxazole carboxylates.

Synthesis of 2-Alkylthio-4,5-dihydrooxazole-4-carboxylates

A general and robust method for the synthesis of the title compounds involves the cyclization of the corresponding isothiocyanate with an appropriate α-amino ester in the presence of a base. For a 2-alkylthio derivative, a common route involves the reaction of an isothiocyanate precursor with an amino acid ester, followed by alkylation. A more direct approach for 2-thio-substituted oxazolines involves the reaction of a nitrile with an amino alcohol, followed by subsequent modifications. [4][5] A Representative Synthetic Workflow:

Synthesis_Workflow start Starting Materials (e.g., Amino Acid Ester, Carbon Disulfide) intermediate1 Formation of Dithiocarbamate start->intermediate1 intermediate2 Cyclization to form Dihydrooxazole-2-thione intermediate1->intermediate2 alkylation Alkylation with Alkyl Halide (e.g., CH₃I or CH₃CH₂I) intermediate2->alkylation product Final Product (Methylthio or Ethylthio Analog) alkylation->product purification Purification (Chromatography) product->purification

Caption: General synthetic workflow for 2-alkylthio-dihydrooxazoles.

Spectroscopic Characterization Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential line broadening of 1-2 Hz.

  • Data Analysis: Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C. Integrate the proton signals and analyze the multiplicities (singlet, quartet, triplet) and coupling constants.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for functional groups, paying close attention to the C-H stretching region.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight of the compounds (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions, looking for the characteristic losses of the alkyl and alkylthio groups.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁵ M) in a UV-transparent solvent such as ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the wavelength range from 200 to 400 nm.

    • Baseline correct the instrument with the solvent blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic differentiation of methylthio and ethylthio dihydrooxazole carboxylates is a clear-cut process when the appropriate analytical techniques are employed. While UV-Vis and to a lesser extent IR spectroscopy show limited utility in distinguishing these analogs, NMR spectroscopy and mass spectrometry provide definitive and complementary data. The characteristic singlet of the methylthio group in ¹H NMR versus the quartet and triplet of the ethylthio group, along with the distinct fragmentation patterns in mass spectrometry, serve as unambiguous fingerprints for each compound. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize these and other closely related molecules, ensuring the integrity of their synthetic work and the reliability of subsequent biological evaluations.

References

  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Advanced Scientific Research, 12(2), 16-21.
  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-29.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 745-759.
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 40(12), 757-763.
  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines.
  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3 - and 2- Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165-169.
  • ResearchGate. UV-Vis absorption spectra of 4a and 4b in six different solvents. Available at: [Link]

  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. SciSpace. Available at: [Link]

  • Hsung, R. P., et al. (2000). Synthesis and Spectroscopic Differentiation of 2- and 4-Alkoxythiotetronic Acids. The Journal of Organic Chemistry, 65(2), 389-392.
  • Desai, K. R., et al. (2011). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Journal of Saudi Chemical Society, 15(4), 345-351.
  • Shokri, A., et al. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12595–12599.
  • Hsung, R. P., et al. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907.
  • Hoogenboom, R. (2018). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. Progress in Polymer Science, 79, 1-38.
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]

  • Schubert, U. S., & Hoogenboom, R. (2018). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. SciSpace. Available at: [Link]

Sources

Validation

GC-MS quantitative analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate degradation products

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Degradation Products Introduction: Stability as a Critical Quality Attribute Methyl 2-(methylt...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Degradation Products

Introduction: Stability as a Critical Quality Attribute

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with potential applications in pharmaceutical and agrochemical development. The stability of such molecules is a critical quality attribute, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Understanding the degradation pathways and having robust analytical methods to quantify the resulting products is paramount for ensuring product safety, and stability, and for defining appropriate storage conditions.

This guide provides an in-depth exploration of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of the primary degradation products of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. We will delve into the rationale behind the analytical choices, compare the GC-MS method with a powerful alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and provide detailed experimental protocols for researchers.

Plausible Degradation Pathways: A Multi-faceted Vulnerability

The structure of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate contains three primary functional groups susceptible to degradation under various stress conditions (e.g., changes in pH, temperature, or exposure to oxidizing agents): the thioether, the ester, and the dihydrooxazole ring.

  • Oxidation of the Thioether: The sulfur atom in the methylthio group is susceptible to oxidation, a common degradation route for thioethers.[1][2][3] This process typically occurs in two stages, first forming the corresponding sulfoxide and then, under more stringent oxidative conditions, the sulfone. These reactions can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4]

  • Hydrolysis of the Dihydrooxazole Ring: The dihydrooxazole ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the opening of the ring structure.[5][6] This would result in the formation of an N-acyl-alpha-amino acid derivative, a more polar and less volatile compound.

  • Hydrolysis of the Ester: The methyl ester group is prone to hydrolysis, which would convert the methyl carboxylate into a carboxylic acid. This reaction is also typically catalyzed by acidic or basic conditions.

These degradation pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products.

G Parent Methyl 2-(methylthio)-4,5- dihydrooxazole-4-carboxylate Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation RingOpened Ring-Opened Product (N-acyl-alpha-amino acid derivative) Parent->RingOpened Ring Hydrolysis (Acid/Base) Acid Carboxylic Acid Derivative Parent->Acid Ester Hydrolysis (Acid/Base) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Plausible degradation pathways of the parent compound.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an excellent choice for analyzing the parent compound and some of its key degradation products, particularly the sulfoxide and sulfone.

Causality Behind Experimental Choices
  • Sample Preparation: A liquid-liquid extraction (LLE) using a solvent like dichloromethane or ethyl acetate is chosen to isolate the analytes from a non-volatile matrix and concentrate them.[7][9] This step is critical for achieving the required sensitivity.

  • GC Column Selection: A mid-polarity column, such as a DB-5ms or equivalent, is selected. This stationary phase provides good separation for a range of compounds with varying polarities, which is ideal for resolving the parent compound from its less polar oxidation products.

  • Injection Mode: A splitless injection is used to maximize the transfer of analytes onto the column, which is essential for trace-level quantification.

  • Ionization and Detection: Standard Electron Ionization (EI) at 70 eV is employed due to its robustness and the creation of reproducible fragmentation patterns, which are crucial for compound identification and library matching. Quantification is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each analyte.[10]

Comparative Analysis: GC-MS vs. HPLC-MS/MS

While GC-MS is highly effective, it has limitations, especially for non-volatile or thermally labile compounds. The ring-opened and hydrolyzed carboxylic acid degradation products are more polar and may require derivatization to be suitable for GC analysis. Here, we compare GC-MS with HPLC-MS/MS, a technique that excels in the analysis of such compounds.[9][11]

FeatureGC-MSHPLC-MS/MS
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary phase.
Analyte Suitability Excellent for volatile/semi-volatile, thermally stable compounds (Parent, Sulfoxide, Sulfone).Excellent for polar, non-volatile, and thermally labile compounds (Ring-Opened, Acid).
Derivatization May be required for polar analytes (e.g., the carboxylic acid) to increase volatility.Generally not required, simplifying sample preparation.
Sensitivity (LOD/LOQ) High (low pg range in SIM mode).Very High (fg to low pg range in MRM mode).
Selectivity High, especially in SIM mode.Extremely high due to precursor/product ion monitoring (MRM).
Sample Throughput Moderate; run times are typically 15-30 minutes.High; run times can be less than 10 minutes with UPLC systems.
Matrix Effects Generally lower than ESI-MS.Can be significant (ion suppression/enhancement), requiring careful method validation.
Cost & Complexity Lower initial cost and less complex operation.Higher initial cost and more complex to operate and maintain.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for method development.

Protocol 1: GC-MS Quantitative Analysis
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample solution, add 10 µL of an internal standard (IS) solution (e.g., 100 µg/mL of a structurally similar, stable compound not present in the sample).

    • Add 2 mL of dichloromethane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Instrumentation and Conditions:

    • System: Agilent 7890B GC with 5977A MSD (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • SIM Ions (Hypothetical):

        • Parent Compound: m/z [e.g., 189, 130]

        • Sulfoxide: m/z [e.g., 205, 130]

        • Sulfone: m/z [e.g., 221, 130]

        • Internal Standard: [Specific to IS]

Protocol 2: Comparative HPLC-MS/MS Analysis
  • Sample Preparation (Dilute-and-Shoot):

    • To 100 µL of the sample solution, add 10 µL of an appropriate internal standard.

    • Add 890 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial.

  • HPLC-MS/MS Instrumentation and Conditions:

    • System: Waters ACQUITY UPLC with Xevo TQ-S MS (or equivalent).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • Parent Compound: [e.g., 190 -> 130]

        • Ring-Opened Product: [e.g., 208 -> 148]

        • Carboxylic Acid: [e.g., 176 -> 116]

        • Internal Standard: [Specific to IS]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (GC-MS) Spike->Extract Dilute Dilute-and-Shoot (HPLC-MS/MS) Spike->Dilute Reconstitute Reconstitute in Solvent Extract->Reconstitute Inject Inject Sample Dilute->Inject Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Degradation Products Calibrate->Quantify

Caption: General analytical workflow for quantification.

Conclusion and Recommendations

For the comprehensive quantitative analysis of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate and its degradation products, a dual-method approach is recommended.

  • GC-MS is the preferred method for the routine quantification of the parent compound and its non-polar, volatile degradation products like the sulfoxide and sulfone, offering robustness, high selectivity, and lower operational costs.

  • HPLC-MS/MS should be employed to analyze the more polar, non-volatile degradation products arising from hydrolysis (the ring-opened product and the carboxylic acid). Its superior sensitivity and the elimination of the need for derivatization make it the ideal choice for these challenging analytes.

By combining the strengths of both techniques, researchers and drug development professionals can build a complete and accurate stability profile of the molecule, ensuring the development of safe and effective products.

References

  • Vertex AI Search. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • Vertex AI Search. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Rao, I. R. (2025, December 12). Quantification of Heterocyclic Compounds- Analytical Methodologies and Applications. RJ Wave.
  • Deng, H., & Wang, Z. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress.
  • Rao, I. R. (n.d.). Quantification of Heterocyclic Compounds: Analytical Methodologies, and Practical Applications. JOURNAL OF ADVANCE AND FUTURE RESEARCH - RJWave.org.
  • Granvogl, M., & Schieberle, P. (2025, June 5). Synthesis and Identification of 3-Oxazolines in Cocoa. PMC.
  • Granvogl, M., & Schieberle, P. (2025, June 5). Synthesis and Identification of 3-Oxazolines in Cocoa. ACS Publications.
  • Ahn, Y. G., et al. (2014, February 15). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. PubMed.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 2-Methyl-2-oxazoline Monomer.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • UNEP. (n.d.). III Analytical Methods.
  • D'Alonzo, D., et al. (2019, December 24). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. PubMed.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

This document provides a detailed protocol for the proper and safe disposal of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. The procedures outlined herein are grounded in established safety practices for handl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. The procedures outlined herein are grounded in established safety practices for handling analogous chemical structures and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from related oxazoline and sulfur-containing organic molecules to provide a robust operational plan.

Pre-Disposal Safety and Hazard Assessment

1.1. Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered mandatory when handling this compound:

PPE ItemSpecificationsRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.Protects against splashes and accidental eye contact.
Hand Protection Chemically impermeable gloves (e.g., butyl-rubber or nitrile).Prevents skin contact and potential absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

1.2. Hazard Identification

Based on analogous compounds, the following hazards should be assumed:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon contact.[1][2][3]

  • Flammability: While not confirmed, similar small organic molecules can be flammable.[4][5]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate must be conducted in a manner that is compliant with local, state, and federal regulations.[7]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: In the absence of specific data, all waste containing Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate should be treated as hazardous chemical waste.[8]

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts. Halogenated and non-halogenated wastes should be kept separate.[9]

Step 2: Containerization

  • Select Appropriate Containers: Use chemically compatible and properly sealed containers for waste collection.[7][10] The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate," and the associated hazards (e.g., "Irritant," "Flammable").[11]

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[11] This area must be under the control of laboratory personnel.

  • Storage Limits: Adhere to the storage limits for hazardous waste as defined by the Environmental Protection Agency (EPA) and your institution's policies.[8]

Step 4: Final Disposal

  • Licensed Chemical Destruction: The recommended method for final disposal is through a licensed chemical destruction facility.[10][12]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for the destruction of this type of organic compound.[10][12]

  • Do Not Discharge to Sewer: This chemical should not be disposed of down the drain or into any sewer system.[8][10][12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition Start Waste Generated Assess Assess Hazards (Assume Hazardous) Start->Assess Segregate Segregate Waste Assess->Segregate Proceed with Caution Containerize Properly Containerize & Label Segregate->Containerize Store Store in SAA Containerize->Store Arrange Arrange for Pickup Store->Arrange Transport Transport by Licensed Hauler Arrange->Transport Dispose Dispose via Incineration Transport->Dispose

Caption: Disposal workflow for Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

3.1. Spill Response Protocol

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[10][12]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[10][12]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2] Do not use combustible materials like sawdust.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][12]

  • Decontaminate: Clean the spill area with soap and water.[10]

Emergency Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic laboratories may have specific regulations under Subpart K.[7][13] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

    • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • 2-Ethyl-2-Oxazoline Safety Data Sheet. (2018, May 18). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • Disposal of chemical wastes - RiskAssess. (n.d.). Retrieved from [Link]

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Handling

Personal protective equipment for handling Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Advanced PPE and Operational Logistics Guide for Handling Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate Executive Summary Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced PPE and Operational Logistics Guide for Handling Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate

Executive Summary

Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate (CAS: 119843-84-4) is a highly specialized intermediate utilized in advanced organic synthesis and drug development. Due to the presence of both a volatile thioether moiety and a reactive oxazoline ring, this compound presents specific acute health hazards, including oral toxicity, severe eye irritation, and respiratory tract irritation. This guide provides drug development professionals with a mechanistically grounded, self-validating operational protocol to ensure absolute safety during handling, spill response, and disposal.

Hazard Profile & Mechanistic Toxicology

To implement effective safety logistics, researchers must understand the chemical causality behind the compound's hazards:

  • Thioether Volatility & Olfactory Fatigue: The methylthio (-SCH₃) group readily volatilizes. Inhalation causes acute respiratory irritation ([1]). More dangerously, continuous exposure to thioethers induces olfactory fatigue—the olfactory receptors become desensitized, causing the researcher to lose the ability to smell the chemical even as airborne concentrations reach toxic thresholds.

  • Oxazoline Ring Reactivity: The 4,5-dihydrooxazole ring is highly susceptible to nucleophilic attack and hydrolysis. When the chemical contacts the moisture and proteins in human skin or eyes, it undergoes an exothermic ring-opening reaction, leading to skin irritation (H315) and serious eye damage (H319)[1].

  • Systemic Toxicity: The compound is classified as harmful if swallowed (H302). Secondary ingestion via contaminated PPE is a primary vector for systemic exposure in the laboratory.

Quantitative PPE Matrix

Based on the chemical's permeation profile, the following Personal Protective Equipment (PPE) is mandatory. The data is synthesized from standard[2].

Protection ZoneRequired EquipmentSpecification / MetricMechanistic Rationale
Hands (Dermal) Heavy-Duty Nitrile GlovesMinimum 8-mil thickness; Double-gloving required.Nitrile provides superior resistance to ester and thioether permeation compared to latex, which degrades rapidly upon contact with organic sulfides.
Eyes (Ocular) Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Prevents conjunctival absorption of thioether vapors and protects against splash-induced corneal damage from the reactive oxazoline ring.
Body (Dermal) Flame-Resistant (FR) Lab CoatKnit cuffs, fully buttoned to the neck.Prevents particulate settling on forearms and mitigates secondary ingestion risks.
Respiratory Chemical Fume HoodFace velocity: 80–120 feet per minute (fpm).Bypasses the olfactory fatigue hazard by ensuring volatile methylthio vapors are actively evacuated from the breathing zone.

Standard Operating Procedures (SOPs): Self-Validating Workflows

Every step in this protocol includes a self-validation mechanism to ensure trust and operational integrity, aligning with guidelines from[3].

Phase 1: Pre-Operation Validation

  • Fume Hood Verification: Turn on the fume hood. Validation: Check the digital airflow monitor to ensure the face velocity has stabilized between 80 and 120 fpm. Secondary Validation: Tape a 2-inch piece of tissue paper to the bottom of the sash; it must pull gently and consistently inward.

  • Glove Integrity Check: Select 8-mil nitrile gloves. Validation (Inflation Test): Roll the cuff of the glove tightly toward the fingers to trap air inside. Hold the inflated glove near your ear and squeeze gently. If you hear a hissing sound or see deflation, discard the glove immediately.

Phase 2: Chemical Handling

  • Establish a designated "Hot Zone" inside the validated fume hood. Place an analytical balance inside a draft shield to prevent powder dispersion.

  • Don the validated double-layer nitrile gloves.

  • Use anti-static spatulas to weigh the Methyl 2-(methylthio)-4,5-dihydrooxazole-4-carboxylate. Rationale: Powdered oxazoline derivatives can accumulate static charge, leading to sudden aerosolization if a standard metal spatula is used.

Phase 3: Spill Response & Decontamination If a spill occurs (<50g), execute the following chemical neutralization protocol:

  • Containment: Do not use water, which can trigger uncontrolled hydrolysis of the oxazoline ring. Instead, surround and cover the spill with an inert absorbent (e.g., vermiculite or dry sand).

  • Oxidative Decontamination: Carefully apply a 5% sodium hypochlorite (household bleach) solution to the absorbed spill. Causality: The hypochlorite oxidizes the malodorous, toxic methylthio ether into a highly stable, non-volatile sulfoxide (and subsequently a sulfone). This eliminates the respiratory hazard.

  • Collection: Use a non-sparking brush and dustpan to sweep the oxidized mixture into a compatible, sealable hazardous waste container.

Phase 4: Disposal Logistics

  • Doff the outer layer of nitrile gloves inside the fume hood, turning them inside out to trap any microscopic chemical residue.

  • Place all contaminated absorbents, spatulas, and PPE into a labeled hazardous waste bag.

  • Store in secondary containment away from strong acids, as acidic environments will aggressively degrade residual oxazoline compounds.

Visual Workflow: PPE & Handling Logistics

PPE_Workflow Start Initiate Protocol Hood Validate Fume Hood (Flow: 80-120 fpm) Start->Hood PPE Don Base PPE (Goggles, Lab Coat) Hood->PPE Gloves Don Nitrile Gloves (Perform Inflation Test) PPE->Gloves Handle Handle Methyl 2-(methylthio)- 4,5-dihydrooxazole-4-carboxylate Gloves->Handle Spill Spill Detected? Handle->Spill Decon Oxidize with 5% NaOCl Absorb with Vermiculite Spill->Decon Yes Dispose Doff PPE & Transfer to Hazardous Waste Spill->Dispose No Decon->Dispose

Self-validating PPE donning, handling, and oxidative decontamination workflow for thio-oxazolines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. URL:[Link]

  • ChemSafetyPro. GHS Hazard Statement List. ChemSafetyPro, 2016. URL:[Link]

  • Ansell. Chemical Glove Resistance Guide (8th Edition). Ansell Occupational Healthcare. URL:[Link]

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